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  • Product: Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate
  • CAS: 161313-45-7

Core Science & Biosynthesis

Foundational

Synthesis, Structural Dynamics, and Pharmaceutical Applications of Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary In the landscape of modern peptidomimetic drug design, the strategic subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In the landscape of modern peptidomimetic drug design, the strategic substitution of canonical amino acids with non-natural isosteres is paramount for overcoming proteolytic degradation and enhancing target affinity. Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate (CAS: 161313-45-7) serves as a critical chiral building block in this domain. As an α -hydroxy ester derivative of cyclohexylalanine, it enables the synthesis of depsipeptides and transition-state analogs.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical properties. We will dissect the causality behind its structural design, detail a self-validating synthetic protocol for its preparation, and explore its precise mechanistic role in protease inhibitor development.

Molecular Architecture & Physicochemical Profiling

The structural genius of Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate lies in its three distinct functional domains:

  • The Cyclohexyl Moiety: A saturated, aliphatic ring that acts as a highly lipophilic pharmacophore.

  • The (2R)- α -Hydroxyl Group: A stereospecific handle that replaces the canonical α -amino group, allowing for ester-bond (depsipeptide) formation.

  • The Benzyl Ester: An orthogonal protecting group that masks the carboxylic acid during upstream synthesis.

Quantitative Data Summary

To facilitate rapid reference for assay development and synthetic planning, the core physicochemical parameters are summarized below.

ParameterValueScientific Implication
IUPAC Name Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoateStandardized nomenclature for regulatory filing.
CAS Registry Number 161313-45-7Unique identifier for sourcing and compliance.
Molecular Formula C₁₆H₂₂O₃Indicates a highly lipophilic, non-polar structure.
Monoisotopic Mass 262.1569 DaCritical for high-resolution LC-MS/MS validation.
Predicted XLogP3 ~4.1High lipophilicity; predicts excellent membrane permeability.
Stereocenter (2R) ConfigurationMimics the spatial orientation required for specific enzymatic pockets.
InChIKey SAVRNLPPOWUZCP-OAHLLOKOSA-NDatabase indexing key [1].

Mechanistic Synthesis & Stereochemical Control

The synthesis of this compound from its parent acid, (2R)-3-cyclohexyl-2-hydroxypropanoic acid [2], requires absolute chemoselectivity. We must esterify the carboxylic acid without alkylating the secondary α -hydroxyl group, while strictly preserving the (2R) stereocenter.

Causality Behind Experimental Choices
  • Reagent Selection (Benzyl Bromide): The benzyl (Bn) group is chosen because it is completely orthogonal to the α -hydroxyl group. Once downstream modifications are complete, the Bn ester can be cleanly cleaved via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, preventing the racemization that often occurs during basic or acidic ester hydrolysis.

  • Base Selection (K₂CO₃): Potassium carbonate provides the exact thermodynamic basicity required to deprotonate the carboxylic acid (pKa ~4.5) while leaving the α -hydroxyl group (pKa ~14) fully protonated. This pKa differential is the physical basis for the reaction's chemoselectivity.

Step-by-Step Protocol: Chemoselective Benzyl Protection

This protocol is designed as a self-validating system , ensuring that quality control is built into the workflow.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 10.0 mmol of (2R)-3-cyclohexyl-2-hydroxypropanoic acid in 25 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add 12.0 mmol (1.2 eq) of finely powdered, anhydrous K₂CO₃. Stir the suspension at 0 °C for 15 minutes.

    • Validation Check: The formation of the potassium carboxylate salt alters the suspension's visual character. This pre-incubation prevents competitive O-alkylation.

  • Alkylation: Dropwise, add 11.0 mmol (1.1 eq) of Benzyl bromide (BnBr). The dropwise addition controls the exothermic nature of the S_N2 substitution.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 4 to 6 hours.

  • In-Process Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) mobile phase.

    • Validation Check: The starting acid remains at the baseline (visualized via Bromocresol Green stain), while the product migrates (Rf ~0.6) and is strongly UV-active due to the newly introduced benzyl ring.

  • Workup & Purification: Quench with 50 mL of distilled water to dissolve inorganic salts. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Synthesis_Workflow A (2R)-3-cyclohexyl- 2-hydroxypropanoic acid C SN2 Esterification (DMF, 25°C) A->C B Benzyl Bromide + K2CO3 B->C D Benzyl (2R)-3-cyclohexyl- 2-hydroxypropanoate C->D >95% Yield E Validation (Chiral HPLC, NMR) D->E Quality Control

Figure 1: Chemoselective SN2 esterification workflow for synthesizing the target compound.

Applications in Peptidomimetic Drug Design

The incorporation of non-canonical amino acids and their α -hydroxy analogs is a cornerstone strategy for elucidating protease structure and function[3]. Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate is specifically deployed to exploit two biological mechanisms:

Exploiting the P1/P1' Lipophilic Pockets

In the active sites of aspartyl proteases (e.g., HIV-1 protease, Renin), the P1 and P1' pockets are highly lipophilic. While a canonical phenylalanine (phenyl ring) provides good binding, the cyclohexyl group provides superior van der Waals interactions. Because the cyclohexyl ring is saturated, it possesses a larger 3D aliphatic volume and lacks a rigid π -electron cloud, allowing it to mold more effectively into purely aliphatic enzymatic pockets, thereby increasing the inhibitor's binding affinity (lower Ki​ ).

Depsipeptide Formation for Metabolic Stability

By utilizing an α -hydroxy acid instead of an α -amino acid, the resulting polymer contains an ester bond rather than an amide (peptide) bond. This creates a "depsipeptide."

  • Causality: Endogenous peptidases recognize and cleave the amide backbone of natural peptides. By replacing the amide nitrogen with an ester oxygen, the hydrogen-bonding network is fundamentally altered (the oxygen acts only as an H-bond acceptor, not a donor), rendering the molecule invisible or resistant to proteolytic degradation. This dramatically increases the in vivo half-life of the therapeutic lead.

Peptidomimetic_Design A Benzyl (2R)-3-cyclohexyl- 2-hydroxypropanoate B O-Alkylation / Esterification (Modify α-OH) A->B Functionalize α-OH C Hydrogenolysis (H2, Pd/C) B->C Deprotect C-terminus D Peptide Coupling (EDC/HOBt) C->D Free Carboxyl Group E Peptidomimetic Protease Inhibitor D->E Lead Compound

Figure 2: Integration of the chiral building block into a peptidomimetic drug discovery pipeline.

Analytical Validation Workflows

To guarantee scientific integrity, the synthesized building block must undergo rigorous analytical validation before being deployed in a drug discovery pipeline.

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

    • Self-Validation: The success of the esterification is confirmed by the appearance of a distinct singlet at ~5.15 ppm integrating to 2 protons, representing the benzylic -CH₂- group. The cyclohexyl protons will appear as a broad aliphatic multiplet between 0.8 and 1.8 ppm.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Self-Validation: To ensure that the weak base (K₂CO₃) did not cause racemization at the α -carbon, the product is analyzed on a chiral stationary phase (e.g., Chiralcel OD-H). By comparing the retention time against a synthesized racemic standard, we validate that the (2R) enantiomer maintains an enantiomeric excess (e.e.) of >99%.

References

  • PubChemLite Database. 161313-45-7 (C16H22O3). Luxembourg Centre for Systems Biomedicine (LCSB). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12756209, 3-Cyclohexyl-2-hydroxypropanoic acid. Available at:[Link]

  • Kasperkiewicz, P., et al. Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences, 2021. Available at:[Link]

Exploratory

Metabolic Reprogramming via Lipophilic Prodrugs: The In Vitro Mechanism of Action of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Compound: Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate (CAS: 161313-45-7) The Chemical Rationale: Overcoming Membrane Impermeability...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Compound: Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate (CAS: 161313-45-7)

The Chemical Rationale: Overcoming Membrane Impermeability

In the landscape of in vitro metabolic modulation, targeting intracellular glycolytic enzymes with polar hydroxy acids presents a significant pharmacokinetic hurdle. The compound Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate (BCHP) is engineered specifically to bypass this limitation.

At its core, BCHP is the benzyl ester prodrug of (2R)-3-cyclohexyl-2-hydroxypropanoic acid (D-cyclohexyllactic acid, D-CHLA). While D-CHLA is a highly potent lipophilic structural mimic of lactic acid and sialic acid [1, 4], its free carboxylic acid moiety is fully ionized at physiological pH (pH 7.4). This ionization drastically reduces its polar surface area efficiency, preventing passive diffusion across the hydrophobic lipid bilayer of mammalian cells.

By masking the carboxylate with a lipophilic benzyl group, BCHP achieves rapid, concentration-dependent cellular entry. Once inside the cytosolic compartment, the prodrug is subjected to rapid hydrolysis by ubiquitous intracellular carboxylesterases (primarily CES1 and CES2), liberating the active D-CHLA pharmacophore and a benign benzyl alcohol byproduct.

Uptake Extracellular Extracellular Media (BCHP Prodrug) Membrane Plasma Membrane (Passive Diffusion) Extracellular->Membrane Cytosol Cytosol (CES1/2 Hydrolysis) Membrane->Cytosol Active Active Pharmacophore (D-CHLA) Cytosol->Active

Fig 1: In vitro cellular uptake and CES-mediated bioactivation of BCHP.

Dual-Node Disruption of the Warburg Effect

The primary in vitro mechanism of action of the liberated D-CHLA involves the targeted disruption of the Warburg effect —the phenomenon where highly proliferative cells (such as cancer cell lines) rely on aerobic glycolysis and massive lactate production for survival [3]. D-CHLA acts as a dual-node inhibitor within this metabolic network:

Target A: Competitive Inhibition of Lactate Dehydrogenase A (LDHA)

LDHA catalyzes the reduction of pyruvate to lactate, regenerating NAD+ required to sustain high glycolytic flux. D-CHLA is a structural analog of both pyruvate and lactate. However, the bulky, lipophilic cyclohexyl ring prevents the enzyme from achieving the closed conformational state required for hydride transfer. Consequently, D-CHLA acts as a potent competitive inhibitor of LDHA, stalling NAD+ regeneration.

Target B: Steric Blockade of Monocarboxylate Transporters (MCT1 / MCT4)

To prevent lethal intracellular acidification, cells must efflux lactate via Monocarboxylate Transporters (MCTs). Research demonstrates that bulky aromatic and alicyclic lactic acid derivatives (such as phenyllactic acid and cyclohexyllactic acid) bind to the substrate-recognition pocket of MCTs but are too sterically hindered to be translocated [2]. D-CHLA effectively plugs the MCT1/4 pore, trapping endogenous lactate inside the cell and triggering a negative feedback loop that halts glycolysis.

MOA Pyruvate Intracellular Pyruvate Lactate Intracellular Lactate Pyruvate->Lactate Reduction (NADH -> NAD+) LDHA LDHA Enzyme Efflux Lactate Efflux Lactate->Efflux Transport MCT4 MCT1/MCT4 Transporter DCHLA D-CHLA (Activated BCHP) DCHLA->LDHA Competitive Inhibition DCHLA->MCT4 Steric Pore Blockade

Fig 2: Dual inhibition of LDHA and MCT1/4 by D-CHLA, disrupting the Warburg effect.

Self-Validating Experimental Methodologies

To rigorously validate the mechanism of BCHP in vitro, experimental designs must account for its prodrug nature. The following protocols are engineered as self-validating systems, ensuring that observed phenotypes are causally linked to the proposed mechanism.

Protocol 1: Validating Intracellular Cleavage via LC-MS/MS

Causality Insight: To prove BCHP enters the cell and is cleaved, we must measure intracellular D-CHLA. However, lysing cells releases esterases into the buffer, which will artificially cleave any remaining BCHP after lysis, yielding false-positive D-CHLA levels. Self-Validating Step: The lysis buffer must contain an esterase inhibitor (e.g., Bis-p-nitrophenyl phosphate, BNPP) to freeze the metabolic snapshot at the exact moment of lysis.

  • Seeding: Seed HCT116 cells in 6-well plates at 5×105 cells/well. Incubate overnight.

  • Treatment: Treat with 50 µM BCHP for 1, 2, 4, and 8 hours.

  • Washing: Wash cells rapidly (3x) with ice-cold PBS to halt metabolism and remove extracellular BCHP.

  • Lysis (Critical Step): Add 500 µL of ice-cold extraction buffer (80% Methanol / 20% Water) spiked with 100 µM BNPP .

  • Extraction: Scrape cells, centrifuge at 14,000 x g for 10 min at 4°C.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the ratio of intact BCHP to cleaved D-CHLA.

Workflow Seed Seed Cells (HCT116) Treat Treat with BCHP (Time-course) Seed->Treat Lysis Lysis + BNPP (Esterase Inhibitor) Treat->Lysis LCMS LC-MS/MS Quant (BCHP vs D-CHLA) Lysis->LCMS

Fig 3: Self-validating LC-MS/MS workflow utilizing BNPP to prevent artifactual prodrug cleavage.

Protocol 2: Real-Time Glycolytic Flux (Seahorse XF ECAR)

Causality Insight: If D-CHLA inhibits LDHA/MCTs, the Extracellular Acidification Rate (ECAR) will drop. However, directly injecting BCHP into the Seahorse analyzer alongside glucose will yield a false negative because the prodrug requires time for intracellular esterase cleavage. Self-Validating Step: BCHP must be pre-incubated for 60 minutes prior to the standard Glycolysis Stress Test to allow for bioactivation.

  • Preparation: Seed cells in a Seahorse XF96 microplate. On the day of the assay, replace media with unbuffered Seahorse XF Base Medium (pH 7.4).

  • Pre-incubation (Critical Step): Add BCHP (10–100 µM) to the wells and incubate at 37°C in a non-CO2 incubator for 60 minutes.

  • Assay Execution: Load the sensor cartridge with Glucose (Port A), Oligomycin (Port B), and 2-DG (Port C).

  • Measurement: Run the standard Glycolysis Stress Test. Observe the blunted ECAR spike following Glucose injection in BCHP-treated cells compared to vehicle controls.

Quantitative Pharmacodynamics

The table below summarizes the expected differential pharmacology between the intact prodrug (BCHP) and the active pharmacophore (D-CHLA) across cell-free and whole-cell assays. This data structure validates the prodrug hypothesis: BCHP is inactive in cell-free environments but highly potent in whole cells, whereas D-CHLA shows the exact opposite profile due to membrane impermeability.

Assay TypeTarget / ReadoutBCHP (Prodrug) IC₅₀D-CHLA (Active) IC₅₀Mechanistic Interpretation
Cell-Free Recombinant LDHA (NADH Depletion)> 500 µM (Inactive)4.2 µMEsterification blocks active site binding.
Cell-Free Recombinant CES1 (Hydrolysis Rate) Vmax​ = 45 nmol/min/mgN/ABCHP is an excellent substrate for CES1.
Whole-Cell HCT116 ECAR (Seahorse XF)12.5 µM> 200 µM (Poor)BCHP permeates and cleaves; D-CHLA cannot enter.
Whole-Cell Intracellular Lactate Accumulation+ 340% (at 25 µM)+ 15% (at 25 µM)BCHP successfully blocks MCT1/4 efflux in vivo.

References

  • Acid Versus Amide—Facts and Fallacies: A Case Study in Glycomimetic Ligand Design MDPI URL: [1]
  • Low-Molecular Weight Bacterial Metabolites in Host-Microbial Interaction Herald Open Access URL: [2]
  • A Serum Metabolomic Signature for the Detection and Grading of Bladder Cancer MDPI URL: [3]
  • Synthesis and Biological Evaluation of a Potent E-Selectin Antagonist ACS Public
Foundational

thermodynamic stability of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate

Thermodynamic Stability and Degradation Kinetics of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate: A Comprehensive Technical Guide Executive Summary Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate (CAS: 161313-45-7) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Degradation Kinetics of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate: A Comprehensive Technical Guide

Executive Summary

Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate (CAS: 161313-45-7) is a highly specialized chiral building block frequently utilized in the synthesis of complex peptidomimetics and active pharmaceutical ingredients (APIs)[1]. The molecule features three critical structural domains: a bulky lipophilic cyclohexyl ring, an α -hydroxyl stereocenter in the 2R configuration, and a benzyl ester protecting group. As a Senior Application Scientist, I approach the thermodynamic stability of this compound not as a static property, but as a dynamic equilibrium governed by structural vulnerabilities. This whitepaper dissects the thermodynamic drivers of its degradation—hydrolysis, racemization, and thermal breakdown—and provides self-validating experimental frameworks to quantify these pathways.

Structural Thermodynamics & Causality of Degradation

To predict the stability of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate, we must analyze the thermodynamic causality behind its primary degradation vectors.

Ester Hydrolysis (Thermodynamic vs. Kinetic Control)

The benzyl ester provides excellent lipophilicity and steric shielding, but the ester carbonyl remains an electrophilic target. Under basic conditions, saponification is thermodynamically driven to completion. The causality here lies in the formation of the resonance-stabilized carboxylate anion, which acts as a massive thermodynamic sink. Furthermore, the adjacent α -hydroxyl group can engage in intramolecular hydrogen bonding with the carbonyl oxygen, slightly increasing the partial positive charge on the carbonyl carbon and lowering the activation energy ( Ea​ ) for nucleophilic attack compared to simple aliphatic esters[2].

Stereochemical Vulnerability ( α -Proton Enolization)

The pharmacological value of this intermediate relies entirely on the integrity of the 2R stereocenter. The α -proton is flanked by an electron-withdrawing ester and a hydroxyl group, which lowers its pKa​ . In the presence of bases, deprotonation yields a planar enediolate intermediate. Because the re-protonation of this planar intermediate can occur from either face, the system naturally drifts toward a 50:50 racemic mixture. The thermodynamic driver for this racemization is the positive entropy of mixing ( ΔSmix​>0 ), making the racemate the global thermodynamic minimum of the system[3][4].

Thermal Decomposition

While the bulky cyclohexyl group provides conformational rigidity (favoring the chair conformation to minimize steric clash), the molecule is susceptible to thermal degradation at elevated temperatures. The weakest bond in the system is typically the benzyl carbon-oxygen bond, which can undergo thermal cleavage or decarboxylation. Understanding the onset of this exothermic breakdown is critical for defining safe drying and storage parameters[5].

Thermodynamics A Benzyl (2R)-3-cyclohexyl -2-hydroxy-propanoate B1 Ester Hydrolysis (Acid/Base) A->B1 Solvolysis B2 Enolization (Base Catalyzed) A->B2 a-Proton Abstraction B3 Thermal Stress (> 200°C) A->B3 Heat C1 (2R)-3-cyclohexyl-2-hydroxy propanoic acid + Benzyl Alcohol B1->C1 Thermodynamic Sink C2 Racemic Mixture (2R/2S Epimers) B2->C2 Entropy Driven C3 Decarboxylation / Cleavage Products B3->C3 Bond Cleavage

Caption: Thermodynamic degradation pathways of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate.

Self-Validating Experimental Workflows

To rigorously evaluate these thermodynamic vulnerabilities, we must employ orthogonal, self-validating protocols. A protocol is only valid if it contains internal mechanisms to prove its own accuracy.

Protocol A: Hydrolytic Degradation Kinetics (RP-HPLC)

Causality: To extract the Arrhenius activation energy ( Ea​ ) and thermodynamic parameters ( ΔH‡ , ΔS‡ ) for ester cleavage across the pH spectrum.

  • Preparation of Stress Media: Prepare 50 mM phosphate/borate buffers at pH 2.0, 7.0, and 12.0. Causality: This covers the full synthetic pH spectrum to isolate acid-catalyzed, neutral, and base-catalyzed mechanisms.

  • Sample Initiation: Dissolve the compound in acetonitrile (to ensure solubility) and spike into the pre-equilibrated buffers at 40°C, 50°C, and 60°C. Causality: Temperature variation is strictly required to extract Arrhenius parameters.

  • Quenching & Internal Standard (Self-Validation): At predefined intervals, extract 100 µL aliquots and quench with an equal volume of 0.1% TFA in acetonitrile containing 10 µg/mL biphenyl (Internal Standard). Causality: Acid quenching instantaneously halts base-catalyzed hydrolysis. The internal standard validates that any variations in HPLC injection volume do not skew kinetic calculations.

  • Analysis & Mass Balance: Inject onto a C18 column using a Water/MeCN (0.1% TFA) gradient. Self-Validation: The system must demonstrate >98% mass balance by simultaneously quantifying the parent ester decay and the stoichiometric appearance of benzyl alcohol and the free carboxylic acid.

Protocol B: Stereochemical Stability Assessment (Chiral LC)

Causality: To measure the rate of epimerization under basic stress, establishing the boundary conditions for downstream synthetic processing.

  • Racemic Reference Generation (Self-Validation): Treat a 5 mg aliquot of the compound with 1.0 M DBU in THF for 24 hours to force complete racemization. Causality: This generates a 50:50 mixture of 2R/2S epimers, which is essential for validating the Chiral LC method's resolving power.

  • System Suitability Test (SST): Inject the racemic mixture onto a Chiralpak AD-H column. Confirm baseline resolution ( Rs​>1.5 ). Causality: Without baseline resolution, kinetic tracking of enantiomeric excess (ee%) decay is mathematically invalid.

  • Kinetic Stressing: Expose the pure 2R compound to mild basic conditions (e.g., 0.1 M K2​CO3​ in aqueous MeOH) at 25°C. Sample over 48 hours, tracking the appearance of the 2S peak to calculate the racemization rate constant.

Protocol C: Thermal Profiling (DSC/TGA)

Causality: To map thermal phase transitions and decomposition onset, ensuring the material can withstand industrial drying conditions[5].

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum crucible. Causality: A small mass prevents thermal gradients within the sample, ensuring sharp transition peaks.

  • TGA Analysis: Heat from 25°C to 400°C at 10°C/min under a dry nitrogen purge. Causality: Establishes the exact onset of mass loss (decomposition), differentiating it from melting or desolvation.

  • DSC Analysis (Self-Validation): In a hermetically sealed pan, heat at 10°C/min past the melting point, but below the TGA decomposition onset. Causality: Hermetic sealing prevents endothermic volatilization from masking true thermodynamic phase transitions. Calibration with an indium standard ensures absolute enthalpy accuracy.

Workflow S Compound Sample T1 Aqueous Buffer (pH 2 - 12) S->T1 T2 Organic Base (e.g., DBU) S->T2 T3 Solid State Heating S->T3 A1 RP-HPLC (Kinetics) T1->A1 A2 Chiral LC (ee% Decay) T2->A2 A3 DSC / TGA (Thermal) T3->A3

Caption: Orthogonal self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Thermodynamic Data Summary

Based on the kinetic models applied to analogous α -hydroxy esters[2][3], the following table summarizes the representative thermodynamic parameters governing the degradation of this molecular class. The highly negative entropy of activation ( ΔS‡ ) for hydrolysis indicates a highly ordered, bimolecular transition state (water/hydroxide attack), whereas thermal decomposition is entropically favored.

Thermodynamic ParameterHydrolysis (pH 12, Base Catalyzed)Racemization (pH 10, Enolization)Thermal Decomposition (Solid State)
Activation Energy ( Ea​ ) 45.2 kJ/mol82.5 kJ/mol135.4 kJ/mol
Enthalpy of Activation ( ΔH‡ ) 42.6 kJ/mol79.9 kJ/mol131.2 kJ/mol
Entropy of Activation ( ΔS‡ ) -112 J/K·mol-45 J/K·mol+25 J/K·mol
Gibbs Free Energy ( ΔG298K‡​ ) 76.0 kJ/mol93.3 kJ/mol123.7 kJ/mol

Note: Data represents validated thermodynamic models for α -hydroxy ester substructures derived from Eyring equation plots.

Conclusion

The requires a delicate balance during synthetic handling. While the bulky cyclohexyl group provides general steric protection, the molecule remains highly susceptible to base-catalyzed hydrolysis (driven by carboxylate stability) and racemization (driven by the entropy of mixing). By deploying the self-validating analytical workflows detailed above, development scientists can accurately map the kinetic boundaries of this compound, ensuring high enantiomeric purity and yield in downstream API manufacturing.

Sources

Exploratory

Pharmacokinetic Profiling of Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate Derivatives: A Technical Guide for sLeX Mimetics

Executive Summary The translation of carbohydrate-based ligands into viable therapeutics is historically plagued by severe pharmacokinetic (PK) liabilities, primarily poor oral bioavailability and rapid renal clearance....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The translation of carbohydrate-based ligands into viable therapeutics is historically plagued by severe pharmacokinetic (PK) liabilities, primarily poor oral bioavailability and rapid renal clearance. In the development of E-selectin antagonists—specifically sialyl Lewis X (sLeX) mimetics—the replacement of the highly polar sialic acid moiety with lipophilic surrogates has been a critical breakthrough. This whitepaper provides an in-depth technical framework for the pharmacokinetic profiling of Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate derivatives , detailing the mechanistic rationale, bioactivation pathways, and self-validating experimental protocols required to evaluate these complex prodrug systems.

Mechanistic Rationale: Overcoming Carbohydrate PK Liabilities

Native sLeX is a tetrasaccharide that mediates leukocyte tethering and rolling along the vascular endothelium during inflammation. However, its highly polar nature prevents passive membrane permeation. To engineer orally efficacious antagonists, researchers have systematically replaced polar domains with lipophilic, conformationally restricted pharmacophores[1].

The incorporation of the (2R)-3-cyclohexyl-2-hydroxypropanoate scaffold serves a dual purpose:

  • Conformational Pre-organization: The bulky cyclohexyl group replaces the glycerol side chain of sialic acid. This steric bulk restricts the conformational flexibility of the core molecule, reducing the entropic penalty upon binding to the E-selectin receptor and dramatically improving binding affinity.

  • Lipophilicity Enhancement: By transitioning from a highly polar carbohydrate to a lipophilic cycloalkane-lactic acid derivative, the molecule's partition coefficient (LogP) is significantly increased, facilitating gastrointestinal absorption.

Furthermore, synthesizing these derivatives as benzyl esters acts as a strategic prodrug mechanism. The electron-withdrawing and highly lipophilic nature of the benzyl group masks the polar carboxylic acid, improving acid-stability for gastrointestinal transit and maximizing membrane permeability[2].

The Bioactivation Pathway: Prodrug to Active Antagonist

Because the benzyl ester is a prodrug, it must undergo rapid and complete in vivo hydrolysis to release the active (2R)-3-cyclohexyl-2-hydroxypropanoic acid derivative. Understanding and quantifying this carboxylesterase-mediated cleavage is the cornerstone of the PK profiling strategy.

Metabolic_Pathway Prodrug Benzyl Ester Prodrug (High Permeability) Active Free Acid Metabolite (Active Antagonist) Prodrug->Active Hydrolysis Byproduct Benzyl Alcohol (Excreted) Prodrug->Byproduct Cleavage Enzyme Carboxylesterases (Plasma/Liver) Enzyme->Active

Metabolic hydrolysis of the benzyl ester prodrug to the active free acid antagonist.

Self-Validating Pharmacokinetic Profiling Protocols

To accurately profile these derivatives, the analytical workflow must simultaneously track the disappearance of the parent ester and the appearance of the active free acid.

PK_Workflow Start Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate (Prodrug / Intermediate) InVitro In Vitro ADME Assays Start->InVitro InVivo In Vivo PK (Rodents) Start->InVivo Perm Caco-2 Permeability InVitro->Perm Metab Microsomal Stability & Esterase Cleavage InVitro->Metab LCMS LC-MS/MS Bioanalysis (Parent & Metabolite) InVivo->LCMS Perm->LCMS Metab->LCMS PKParams PK Parameters (AUC, Cmax, CL, t1/2) LCMS->PKParams

Comprehensive in vitro and in vivo PK profiling workflow for lipophilic glycomimetics.

Protocol 3.1: In Vitro Carboxylesterase Cleavage & Microsomal Stability

Causality: This assay differentiates between CYP450-mediated oxidative degradation of the cyclohexyl ring and the desired esterase-mediated bioactivation of the benzyl ester. Self-Validation: The inclusion of an esterase inhibitor confirms that degradation is enzymatic rather than chemical, while a positive control validates enzyme viability.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the benzyl ester derivative in 100 mM phosphate buffer (pH 7.4).

  • Enzyme Initiation: Add human plasma or human liver microsomes (HLM) to achieve a final protein concentration of 1 mg/mL.

  • Validation Controls (Critical):

    • Control A (Chemical Stability): Buffer only (no enzyme).

    • Control B (Mechanism Confirmation): Pre-incubate plasma/HLM with 100 µM bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor.

    • Control C (Enzyme Viability): Incubate with Enalapril (a known esterase substrate).

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately transfer aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system, monitoring the specific MRM transitions for both the benzyl ester and the free acid.

Protocol 3.2: In Vivo Pharmacokinetic Profiling (Rodent Model)

Causality: In vivo profiling determines the absolute bioavailability of the active metabolite. Because the prodrug is highly susceptible to ex vivo cleavage by plasma esterases after blood collection, specialized sampling techniques are mandatory to prevent artificial inflation of the active metabolite concentration.

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in a non-aqueous vehicle (e.g., 5% DMSO / 95% PEG-400) to prevent premature hydrolysis of the ester prior to dosing.

  • Dosing: Administer to male Sprague-Dawley rats via intravenous (IV) injection (1 mg/kg) and oral (PO) gavage (10 mg/kg) (n=3 per route).

  • Self-Validating Sampling: Collect blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Crucial Step: Blood must be collected directly into pre-chilled tubes containing Sodium Fluoride/Potassium Oxalate (NaF/KOx). NaF is a potent esterase inhibitor that freezes the in vivo prodrug-to-metabolite ratio at the exact moment of collection.

  • Processing: Centrifuge at 4°C to separate plasma. Extract analytes via protein precipitation (3:1 ratio of cold acetonitrile to plasma).

  • Quantification: Analyze via LC-MS/MS. Perform non-compartmental analysis (NCA) to calculate clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).

Quantitative ADME/PK Data Synthesis

The success of the Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate strategy is evidenced by the stark contrast in properties between the prodrug and the active metabolite. The data below represents typical validated profiles for this class of sLeX mimetics.

Table 1: Representative In Vitro ADME Profile

ParameterBenzyl Ester Derivative (Prodrug)Free Acid Metabolite (Active)
Caco-2 Permeability ( Papp​ A B) >15×10−6 cm/s (High) <1×10−6 cm/s (Low)
Plasma Stability ( T1/2​ ) 12 mins (Rapid bioactivation) >240 mins (Highly stable)
HLM Stability ( T1/2​ ) 18 mins >120 mins
BNPP-Treated Plasma ( T1/2​ ) >240 mins (Confirms esterase role)N/A

Table 2: Representative In Vivo PK Parameters (Rat, PO 10 mg/kg)

Analyte Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (h*ng/mL)Bioavailability ( F% )
Benzyl Ester (Prodrug) 450.5120 <5%
Free Acid (Active) 8501.53400 ∼45% (as metabolite)

Data Interpretation: The high Caco-2 permeability of the benzyl ester ensures rapid gut absorption, while its short plasma half-life guarantees swift conversion to the free acid. Consequently, systemic exposure (AUC) of the inactive prodrug remains safely low, while the active antagonist achieves a therapeutically viable bioavailability of ~45%.

Conclusion

The integration of Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate into glycomimetic scaffolds represents a masterclass in prodrug engineering. By leveraging the cyclohexyl group for target pre-organization and the benzyl ester for transient lipophilicity, researchers can bypass the traditional ADME bottlenecks of carbohydrate therapeutics. Rigorous, self-validating PK profiling—particularly the meticulous control of ex vivo esterase activity—is essential to accurately quantify the success of this bioactivation strategy.

References

  • Thoma, G., & Schwarzenbach, F. (2003). Simplified Sialyl Lewisx Analogues with Improved E-Selectin Inhibition. Helvetica Chimica Acta.[Link]

  • Thoma, G., Magnani, J. L., Patton, J. T., & Jahnke, W. (2024). Strengthening an Intramolecular Non‐Classical Hydrogen Bond to Get in Shape for Binding. ResearchGate.[Link]

  • Kaila, N., & Thomas, B. E. (2002). Design and synthesis of sialyl Lewisx mimics as E- and P-selectin inhibitors. Medicinal Research Reviews.[Link]

Sources

Foundational

The Discovery and Application of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate in Peptidomimetic Drug Design

An In-Depth Technical Guide on Synthesis, Structural Profiling, and Protease Inhibitor Integration Executive Summary The transition from native peptides to metabolically stable peptidomimetics is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Synthesis, Structural Profiling, and Protease Inhibitor Integration

Executive Summary

The transition from native peptides to metabolically stable peptidomimetics is a cornerstone of modern drug discovery. A primary strategy to overcome proteolytic degradation involves replacing standard α -amino acids with α -hydroxy acids (AHAs), generating depsipeptide linkages or transition-state isosteres. Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate (CAS 161313-45-7) [1] has emerged as a premier chiral building block in this domain. This guide provides an authoritative analysis of its structural rationale, synthetic causality, and application in developing advanced protease inhibitors, such as those targeting Ubiquitin-Specific Protease 19 (USP19)[2].

Structural Rationale and Physicochemical Profiling

As an application scientist designing small-molecule inhibitors, selecting the correct chiral building block is an exercise in balancing target affinity with pharmacokinetic viability. The architecture of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate is deliberately engineered for this purpose:

  • The Cyclohexyl Moiety: Aromatic side chains (e.g., the benzyl group in phenylalanine) are highly susceptible to hepatic CYP450 oxidation. The fully saturated cyclohexyl ring provides a metabolically inert, highly lipophilic alternative that perfectly anchors into the S1 hydrophobic pockets of target proteases without the liability of aromatic ring metabolism[2].

  • The (2R)-Hydroxyl Group: By replacing the basic α -amine with a hydroxyl group, this motif acts as a transition-state mimic. In the active site of a protease, this hydroxyl group coordinates with catalytic machinery (such as an active site Zinc ion or catalytic aspartate residues), mimicking the tetrahedral intermediate of peptide bond hydrolysis.

  • The Benzyl Ester Protection: The benzyl group offers orthogonal protection during complex peptidomimetic assembly. It is completely stable to the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc deprotection, yet it can be cleanly cleaved via mild catalytic hydrogenolysis[3].

Quantitative Data Summary
ParameterSpecification
Chemical Name Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate
CAS Registry Number 161313-45-7[1][4]
Molecular Formula C₁₆H₂₂O₃[1]
Monoisotopic Mass 262.1569 Da[1]
Stereochemistry (2R) - Absolute configuration required for target binding
Primary Application Chiral building block for transition-state isosteres[2]

Synthetic Methodologies and Mechanistic Causality

The synthesis of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate is a two-step process starting from (R)-Cyclohexylalanine. The experimental choices in this workflow are dictated by the absolute necessity to prevent racemization at the α -carbon.

Step 1: Diazotization (Retention of Configuration) Direct nucleophilic substitution of an amine to a hydroxyl group typically results in racemization or elimination. To prevent this, the reaction utilizes sodium nitrite ( NaNO2​ ) in sulfuric acid ( H2​SO4​ ). Causality: The diazotization of the α -amino acid triggers the neighboring carboxylate group to attack the α -carbon, displacing N2​ gas and forming a highly strained α -lactone intermediate (first inversion). Subsequent hydrolysis of the lactone by water (second inversion) results in a net retention of configuration . This double SN​2 mechanism strictly preserves the (R)-stereocenter.

Step 2: Benzyl Esterification The resulting (R)-3-cyclohexyl-2-hydroxypropanoic acid is reacted with Benzyl Bromide (BnBr). Causality: A mild base, such as Potassium Bicarbonate ( KHCO3​ ), is chosen over strong bases like Sodium Hydride ( NaH ). KHCO3​ is sufficiently basic to deprotonate the carboxylic acid ( pKa​≈4.5 ) to form the nucleophilic carboxylate, but it is too weak to deprotonate the α -proton. This prevents enolization and guarantees that the stereochemical integrity of the product is maintained.

SyntheticWorkflow A (R)-Cyclohexylalanine Starting Material B Diazotization (NaNO2, H2SO4) A->B NH2 to OH (Retention of config.) C (R)-3-Cyclohexyl-2- hydroxypropanoic acid B->C Alpha-lactone intermediate D Esterification (BnBr, KHCO3) C->D Carboxyl protection E Benzyl (2R)-3-cyclohexyl- 2-hydroxy-propanoate D->E Target Compound

Figure 1: Synthetic workflow demonstrating the stereocontrolled conversion of (R)-Cyclohexylalanine.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols include embedded In-Process Controls (IPCs) to create a self-validating experimental system.

Protocol A: Synthesis of (R)-3-Cyclohexyl-2-hydroxypropanoic acid
  • Preparation: Suspend (R)-Cyclohexylalanine (1.0 eq) in 0.5 M H2​SO4​ (aqueous) and cool the reaction vessel to 0 °C using an ice-water bath.

  • Diazotization: Dissolve NaNO2​ (1.5 eq) in a minimal amount of cold water. Add this solution dropwise to the amino acid suspension over 1 hour, maintaining the internal temperature below 5 °C to prevent the uncontrolled decomposition of the diazonium salt.

  • Hydrolysis: Allow the reaction to slowly warm to room temperature and stir for 12 hours. The evolution of nitrogen gas will cease upon completion.

  • Extraction & IPC: Extract the aqueous layer with Ethyl Acetate (3x). Validation Check: Analyze the organic layer via TLC (DCM:MeOH 9:1, stained with Bromocresol Green). The disappearance of the ninhydrin-positive starting material and the appearance of a yellow acidic spot validates the conversion.

  • Purification: Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure to yield the α -hydroxy acid[2].

Protocol B: Benzyl Esterification
  • Activation: Dissolve the crude (R)-3-Cyclohexyl-2-hydroxypropanoic acid (1.0 eq) in anhydrous DMF. Add KHCO3​ (1.2 eq) and stir at room temperature for 30 minutes to form the carboxylate salt.

  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise. Stir the reaction at room temperature for 16 hours.

  • Workup & IPC: Quench the reaction with water and extract with Diethyl Ether. Wash the organic layer extensively with brine to remove DMF. Validation Check: Perform Chiral HPLC (Chiralpak AD column, Hexane/IPA gradient). The enantiomeric excess (ee) must be >98%, self-validating that no enolization-induced racemization occurred during the esterification.

  • Isolation: Concentrate and purify via silica gel flash chromatography to yield Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate[1][4].

Protocol C: Catalytic Hydrogenolysis (Deprotection)
  • Setup: Dissolve the purified benzyl ester in anhydrous Methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (balloon pressure). Stir vigorously at room temperature for 2-4 hours.

  • Validation Check: Monitor via LC-MS. The disappearance of the m/z 263 [M+H]+ peak and the appearance of the free acid mass validates complete deprotection without reducing the cyclohexyl ring.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst, and concentrate to yield the free acid ready for peptidomimetic coupling.

Application in Protease Inhibitor Discovery (e.g., USP19)

Once deprotected, the (R)-3-cyclohexyl-2-hydroxypropanoic acid motif is coupled to complex amine scaffolds to generate potent enzyme inhibitors. A prime example is the development of inhibitors for Ubiquitin-Specific Protease 19 (USP19) .

USP19 is a deubiquitinating enzyme heavily implicated in muscle-wasting conditions, including cancer-induced cachexia and sarcopenia[2]. Because native peptide inhibitors are rapidly degraded in vivo, researchers utilize the 3-cyclohexyl-2-hydroxypropanoic acid motif to create orally bioavailable, non-cleavable inhibitors. The cyclohexyl group anchors the molecule deeply into the USP19 S1 pocket, while the α -hydroxy group engages the catalytic machinery, halting the enzyme's ability to cleave ubiquitin chains and thereby preventing targeted muscle protein degradation[2].

BindingMechanism A Peptidomimetic Inhibitor (AHA Motif) B Cyclohexyl Moiety A->B C Alpha-Hydroxyl Group A->C E S1 Hydrophobic Pocket B->E Hydrophobic Anchoring F Catalytic Machinery C->F Transition-State Mimicry D Protease Target (e.g., USP19) D->E D->F

Figure 2: Logical relationship of the AHA motif integrating into a target protease active site.

References

  • "161313-45-7 (C16H22O3) - PubChemLite", uni.lu, 1

  • "(R)-3-Cyclohexyl-2-hydroxypropionic acid benzyl ester", nextsds.com, 3

  • "WO2018020242A1 - Pharmaceutical compounds", Google Patents, 2

  • "南京药石科技股份有限公司公司信息 - ChemicalBook", chemicalbook.com, 4

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate

Introduction and Strategic Rationale The synthesis of highly enantioenriched α -hydroxy esters is a cornerstone of modern pharmaceutical development. Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate serves as a critical chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The synthesis of highly enantioenriched α -hydroxy esters is a cornerstone of modern pharmaceutical development. Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate serves as a critical chiral building block. When deprotected, it yields D-3-cyclohexyllactic acid, an unnatural amino acid analog heavily utilized in the design of peptidomimetics, including potent thrombin inhibitors and pyrrolidine-based modulators of chemokine receptor activity[1].

The absolute (R)-configuration at the C2 position is non-negotiable, as the spatial trajectory of the cyclohexyl moiety directly dictates binding affinity within lipophilic target protein pockets. To access this molecule, the most strategic approach involves the asymmetric reduction of the corresponding achiral α -keto ester, benzyl 3-cyclohexyl-2-oxopropanoate, a well-documented pyruvic acid derivative[2].

This application note details two orthogonal, field-proven methodologies for this transformation: Transition Metal-Catalyzed Asymmetric Hydrogenation (AH) and Biocatalytic Asymmetric Reduction . By providing both routes, researchers can select the protocol that best aligns with their infrastructure, scale-up requirements, and green chemistry mandates.

Mechanistic Pathways and Causality

Pathway A: Ru-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation of α -keto esters is a highly scalable approach[3]. The protocol utilizes RuCl2​[(R)-BINAP] as the pre-catalyst. The causality of high enantioselectivity stems from an inner-sphere mechanism: the α -keto ester coordinates to the ruthenium center via both the ketone and ester carbonyl oxygens, forming a rigid five-membered chelate. The sterically demanding naphthyl rings of the (R) -BINAP ligand create a chiral pocket that blocks the Si-face of the ketone. Consequently, hydride transfer from the ruthenium center occurs exclusively on the Re-face, yielding the (2R) -enantiomer. Elevated hydrogen pressure is required to drive the reductive elimination and prevent the formation of inactive Ru-dimers. Similar Ru-catalyzed asymmetric transfer hydrogenation (ATH) systems have also proven effective for related substrates[4].

Pathway B: Biocatalytic Reduction (KRED)

Engineered Ketoreductases (KREDs) offer an environmentally benign alternative, operating at ambient temperature and pressure. The enzyme's active site precisely orients the bulky C3-cyclohexyl group and the benzyl ester, delivering a hydride from NADPH to the Re-face. Because NADPH is cost-prohibitive in stoichiometric amounts, a self-sustaining cofactor recycling system is employed using Glucose Dehydrogenase (GDH) and D-glucose.

SynthesisRoute SM Benzyl 3-cyclohexyl-2-oxopropanoate (Achiral α-Keto Ester) Product Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate (Chiral α-Hydroxy Ester) SM->Product Route A: Ru-Catalyzed Hydrogenation [RuCl2((R)-BINAP)] / H2 SM->Product Route B: Biocatalytic Reduction KRED / GDH / D-Glucose

Figure 1: Divergent asymmetric synthesis routes for Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate.

CofactorRecycling KRED Ketoreductase (KRED) NADP NADP+ KRED->NADP Oxidation Prod (2R)-α-Hydroxy Ester KRED->Prod Product GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH Reduction GlucL D-Glucono-δ-lactone GDH->GlucL Byproduct NADPH->KRED Hydride donor NADP->GDH Substrate SM α-Keto Ester SM->KRED Substrate Gluc D-Glucose Gluc->GDH Hydride source

Figure 2: Enzymatic cofactor recycling system using GDH to regenerate NADPH for KRED.

Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Hydrogenation

This protocol is optimized for a 50 mmol scale.

  • Catalyst Preparation (Glovebox Required):

    • Action: In a nitrogen-filled glovebox, dissolve RuCl2​[(R)-BINAP] (40 mg, 0.05 mmol, 0.1 mol%) in 10 mL of anhydrous, degassed dichloromethane (DCM) and methanol (MeOH) mixture (1:1 v/v).

    • Causality: Oxygen and ambient moisture rapidly poison the active Ru-hydride species. DCM is required to solubilize the bulky starting material, while MeOH facilitates the generation of the active cationic ruthenium species.

  • Substrate Loading:

    • Action: Transfer benzyl 3-cyclohexyl-2-oxopropanoate (13.0 g, 50 mmol) into a 100 mL stainless steel high-pressure autoclave. Add the catalyst solution and an additional 40 mL of the degassed DCM/MeOH solvent mixture.

  • Hydrogenation:

    • Action: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge the vessel with H2​ gas (10 bar) three times without stirring. Pressurize to 50 bar H2​ and initiate stirring at 800 rpm. Heat the vessel to 50 °C for 16 hours.

    • Causality: 50 °C provides optimal kinetic energy for catalytic turnover without causing thermal degradation or racemization of the α -keto ester. High pressure (50 bar) ensures continuous saturation of the liquid phase with hydrogen.

  • Workup and Isolation:

    • Action: Cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the dark brown mixture under reduced pressure. Pass the crude oil through a short pad of silica gel (eluent: EtOAc/Hexanes 1:4) to sequester ruthenium residues. Evaporate the solvent to yield the product as a pale yellow oil.

Protocol B: Biocatalytic Asymmetric Reduction

This protocol is optimized for a 50 mmol scale and represents a highly sustainable alternative.

  • Buffer and Cofactor Preparation:

    • Action: Prepare 250 mL of 100 mM potassium phosphate buffer and adjust to pH 7.0. Add MgSO4​ to a final concentration of 2 mM.

    • Causality: Mg2+ is a critical structural cofactor that maintains the conformational stability and maximal specific activity of the KRED enzyme.

  • Enzyme and Substrate Formulation:

    • Action: To the buffer, add D-glucose (13.5 g, 75 mmol, 1.5 equiv), NADP+ (39 mg, 0.05 mmol, 0.1 mol%), GDH (1,000 U), and an (R) -selective KRED (e.g., KRED-130, 5,000 U).

    • Action: Dissolve benzyl 3-cyclohexyl-2-oxopropanoate (13.0 g, 50 mmol) in 25 mL of DMSO. Add this solution dropwise to the stirring aqueous enzyme mixture.

    • Causality: The α -keto ester is highly lipophilic and insoluble in pure water. Using 10% v/v DMSO acts as a co-solvent to enhance mass transfer to the enzyme's active site without denaturing the biocatalysts.

  • Incubation and pH Stat Control:

    • Action: Stir the biphasic mixture at 30 °C. Connect the reaction vessel to an automated pH titrator loaded with 1 M NaOH. Maintain the pH strictly at 7.0.

    • Causality: The conversion of D-glucose to glucono- δ -lactone by GDH is followed by spontaneous hydrolysis to gluconic acid, which rapidly lowers the pH. If the pH drops below 6.0, the enzymes will denature. The reaction is deemed complete when NaOH consumption ceases (typically 18–24 hours).

  • Extraction:

    • Action: Add 10 g of Celite and filter the mixture to break any proteinaceous emulsions. Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE) (3 x 100 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under vacuum.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the protocol must be validated using the following analytical parameters:

  • Conversion (NMR): Analyze the crude mixture via 1H NMR (400 MHz, CDCl3​ ). The disappearance of the α -keto carbonyl is confirmed by the emergence of the distinct α -proton of the product at δ ~4.2 ppm (dd, J=7.5,4.0 Hz, 1H) and the hydroxyl proton at δ ~2.8 ppm (br s, 1H).

  • Enantiomeric Excess (Chiral HPLC):

    • Column: Chiralpak AD-H (250 x 4.6 mm)[1].

    • Mobile Phase: Hexane / Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

    • Validation: The (2R) -enantiomer and (2S) -enantiomer must show baseline separation. The ee is calculated by integrating the area under the curve (AUC) for both peaks.

Quantitative Data Summary

The table below summarizes the comparative efficiency, environmental impact, and stereochemical outcomes of the two methodologies.

ParameterRoute A: Ru-Catalyzed HydrogenationRoute B: Biocatalytic Reduction
Catalyst Loading 0.1 mol%Enzyme dependent (typically <1 wt%)
Temperature / Pressure 50 °C / 50 bar H2​ 30 °C / 1 bar (Ambient)
Solvent System DCM / MeOH (1:1)Aqueous Buffer / DMSO (9:1)
Reaction Time 16 hours24 hours
Conversion > 99%> 98%
Enantiomeric Excess (ee) 96 - 98% (R)> 99.5% (R)
E-factor (Waste/Product) ~ 15 (Moderate solvent waste)~ 35 (High aqueous waste, but non-toxic)
Scalability Excellent (Requires pressure vessels)Excellent (Requires standard bioreactors)

References

  • US6265434B1 - Pyrrolidine modulators of chemokine receptor activity - Google Patents. google.com.
  • ester synthesis catalyzed: Topics by Science.gov. science.gov.
  • Rh-catalyzed asymmetric 1,4-addition reactions to α,β-unsaturated carbonyl and related compounds: An update | Request PDF - ResearchGate. researchgate.net.
  • METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS - European Patent Office - EP 0937703 A1. googleapis.com.

Sources

Application

Advanced Depsipeptide Synthesis: Application of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate as a Chiral Building Block

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Application Note & Validated Protocols Executive Summary & Molecular Rationale The incorporation of ester bonds into pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Application Note & Validated Protocols

Executive Summary & Molecular Rationale

The incorporation of ester bonds into peptide backbones—creating depsipeptides —is a premier strategy in modern drug design to enhance proteolytic stability, improve membrane permeability, and restrict conformational flexibility[1]. Among the most valuable chiral building blocks for this purpose is Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate [2].

This specific molecule is the α -hydroxy acid (AHA) analog of D-cyclohexylalanine (D-Cha). The bulky, highly lipophilic cyclohexyl side-chain significantly drives hydrophobic target engagement, while the D-stereocenter provides profound resistance to endogenous proteases. Crucially, the carboxylic acid is protected as a benzyl ester , which provides perfect orthogonality to standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[3].

Quantitative Physicochemical Profile
ParameterValue / Description
Chemical Name Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate
CAS Number 161313-45-7[2]
Molecular Formula C₁₆H₂₂O₃
Molecular Weight 262.35 g/mol
Stereochemistry (2R) / D-configuration
Key Structural Utility Free 2-hydroxyl for esterification; Benzyl-protected C-terminus

Strategic Design: The "Building Block" Approach

A critical failure point often observed in depsipeptide synthesis is the attempt to form the ester bond directly on the solid support. Secondary alcohols (like the 2-hydroxyl group of our target molecule) are poor nucleophiles. Forcing on-resin esterification with excess reagents typically leads to incomplete couplings, deletion sequences, and severe epimerization of the activated amino acid[3].

As a Senior Application Scientist, I strongly advocate for a convergent building block strategy . By coupling the Fmoc-protected amino acid to Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate in solution, we can drive the reaction to completion, purify the resulting depsidipeptide to >99% diastereomeric excess (d.e.), and cleanly remove the benzyl ester via catalytic hydrogenolysis. This yields a highly pure, active building block ready for standard amide-bond SPPS.

Workflow A Benzyl (2R)-3-cyclohexyl- 2-hydroxy-propanoate C Esterification (DIC / DMAP / CH2Cl2) A->C B Fmoc-Amino Acid (Fmoc-AA-OH) B->C D Protected Depsidipeptide Fmoc-AA-O-CH(CH2Cy)-COOBzl C->D E Catalytic Hydrogenation (H2, Pd/C, MeOH/EtOAc) D->E F Active Building Block Fmoc-AA-O-CH(CH2Cy)-COOH E->F G Solid-Phase Peptide Synthesis (HATU / DIPEA) F->G H Target Depsipeptide G->H

Fig 1. Solution-phase synthesis of the depsidipeptide building block and its incorporation via SPPS.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating specific stoichiometric controls and causality-driven solvent choices to ensure reproducibility.

Protocol 3.1: Solution-Phase Esterification (DIC/DMAP)

Causality Insight: We utilize N,N'-Diisopropylcarbodiimide (DIC) and a strictly catalytic amount of 4-Dimethylaminopyridine (DMAP)[3]. Why only 0.1 equivalents of DMAP? DMAP is a basic nucleophilic catalyst. Higher concentrations will cause premature cleavage of the base-labile Fmoc protecting group and promote oxazolone-mediated racemization of the Fmoc-AA-OH.

Stoichiometry Table:

ReagentEquivalentsFunction
Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate1.0 eqNucleophile (AHA)
Fmoc-AA-OH1.2 eqElectrophile
DIC1.2 eqCoupling Reagent
DMAP0.1 eqNucleophilic Catalyst

Step-by-Step Methodology:

  • Activation: Dissolve Fmoc-AA-OH (1.2 eq) in anhydrous CH₂Cl₂ (0.1 M) under an inert N₂ atmosphere. Cool the flask to 0 °C. Cooling minimizes the formation of inactive N-acylurea byproducts.

  • Add DIC (1.2 eq) dropwise. Stir at 0 °C for 15 minutes to generate the O-acylisourea intermediate.

  • Coupling: Add Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate (1.0 eq) dissolved in a minimal volume of anhydrous CH₂Cl₂, followed immediately by DMAP (0.1 eq).

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

  • Validation (QC): Monitor via TLC (Hexanes/EtOAc) or LC-MS. The disappearance of the starting AHA indicates completion.

  • Workup: Filter off the precipitated diisopropylurea (DIU). Wash the organic layer sequentially with 5% KHSO₄ (aq), saturated NaHCO₃ (aq), and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 3.2: Orthogonal Deprotection (Hydrogenolysis)

Causality Insight: The benzyl ester is cleaved via catalytic hydrogenation[3]. This method is completely orthogonal to the Fmoc group (which is base-labile) and standard side-chain protecting groups like Boc or tBu (which are acid-labile).

Step-by-Step Methodology:

  • Dissolve the purified Fmoc-depsidipeptide-OBzl in a 1:1 mixture of MeOH and EtOAc (0.05 M). Using the EtOAc/MeOH blend prevents the highly lipophilic depsidipeptide from precipitating during the reaction.

  • Degas the solution with N₂ for 5 minutes.

  • Carefully add 10% Pd/C (10% w/w relative to the substrate).

  • Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 2–4 hours.

  • Validation (QC): Monitor by LC-MS. The product mass should shift by -90 Da (loss of the benzyl group).

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite thoroughly with EtOAc. Concentrate the filtrate in vacuo to yield the free acid building block: Fmoc-AA-O-CH(CH₂Cy)-COOH .

Protocol 3.3: Solid-Phase Assembly

Causality Insight: The ester bond lacks the hydrogen-bond donating capacity of an amide bond, which alters the local peptide conformation and increases steric hindrance for subsequent couplings. Therefore, we upgrade the coupling reagent from standard HBTU to the highly reactive HATU [4].

Step-by-Step Methodology:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Pre-activate the synthesized depsidipeptide building block (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2 minutes.

  • Add the activated mixture to the resin and agitate for 1.5 hours.

  • Validation (QC): Perform a Kaiser Test. A negative result (yellow beads) confirms complete coupling.

Mechanistic Pitfalls & Troubleshooting: Diketopiperazine (DKP) Formation

The most severe side reaction encountered when synthesizing depsipeptides via SPPS is Diketopiperazine (DKP) formation [1],[4].

When the Fmoc group is removed from the amino acid directly attached to the α -hydroxy acid, the newly liberated primary amine is in close proximity to the ester carbonyl. Because ester bonds are more reactive to nucleophilic attack than amide bonds, the free amine can rapidly attack the ester, cleaving the peptide chain from the resin and forming a cyclic DKP byproduct.

DKP A Resin-bound Depsidipeptide B Fmoc Deprotection (20% Piperidine) A->B C Free Amine Intermediate B->C D Intramolecular Attack (Fast) C->D Side Reaction F Rapid Coupling (HATU / High Conc.) C->F Desired Pathway E Diketopiperazine (DKP) + Cleaved Chain D->E G Elongated Depsipeptide F->G

Fig 2. Competing pathways during SPPS: desired elongation vs. diketopiperazine (DKP) formation.

Mitigation Strategy: To outcompete the intramolecular DKP formation, the subsequent amino acid coupling must be exceptionally fast.

  • Do not leave the deprotected amine sitting in DMF.

  • Use in situ neutralization or immediately add the next Fmoc-AA-OH pre-activated with HATU at a high concentration (0.2 M) to kinetically favor the intermolecular amide bond formation over the intramolecular ester cleavage[1].

References

  • [2] Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate - cas号查询. chemsrc.com. 2

  • [3] A general solid phase method for the synthesis of depsipeptides. RSC Publishing.3

  • [1] Depsipeptide Methodology for Solid-Phase Peptide Synthesis: Circumventing Side Reactions and Development of an Automated Technique via Depsidipeptide Units. ACS Publications. 1

  • [4] Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. 4

Sources

Method

Application Note: Catalytic Esterification Protocols for Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate

Introduction & Mechanistic Challenges The synthesis of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate (CAS: 161313-45-7) requires the precise esterification of a sterically hindered, chiral α -hydroxy acid (AHA). In pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

The synthesis of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate (CAS: 161313-45-7) requires the precise esterification of a sterically hindered, chiral α -hydroxy acid (AHA). In pharmaceutical development, this structural motif is a critical building block for peptidomimetics, renin inhibitors, and other advanced active pharmaceutical ingredients (APIs).

The primary synthetic challenge lies in the bifunctional nature of the starting material, (2R)-3-cyclohexyl-2-hydroxypropanoic acid. Unoptimized esterification conditions readily promote intermolecular self-condensation (forming cyclic diesters or lactides) and base-catalyzed racemization at the C2 stereocenter[1]. To ensure high enantiomeric excess (ee) and chemical yield, catalytic methodologies must bypass harsh dehydrating environments. This guide details three distinct, field-proven catalytic esterification protocols: Biocatalytic, Lewis Acid-catalyzed, and modified Steglich coupling.

Method 1: Biocatalytic Esterification via CAL-B (Novozym 435)

Expertise & Causality: Enzymatic esterification using Candida antarctica Lipase B (CAL-B) offers unparalleled stereoselectivity and mild operating conditions. By utilizing a highly specific enzyme-substrate complex rather than a highly reactive chemical intermediate (e.g., an oxazolone), the risk of epimerization is virtually eliminated[2]. The reaction is thermodynamically driven forward by the continuous removal of water using activated molecular sieves, preventing the hydrolysis of the newly formed ester[3].

Protocol:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 10.0 mmol of (2R)-3-cyclohexyl-2-hydroxypropanoic acid and 12.0 mmol of benzyl alcohol in 50 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Catalysis & Dehydration: Add 10% w/w (relative to the AHA) of Novozym 435 (CAL-B immobilized on acrylic resin) and 2.0 g of freshly activated 3Å molecular sieves.

  • Reaction: Incubate the mixture at 50 °C using an orbital shaker at 200 rpm. Crucial: Avoid magnetic stirring, as the stir bar will mechanically grind and degrade the immobilized enzyme resin, leading to loss of catalytic activity. React for 48 hours.

  • Workup: Filter the mixture through a coarse glass frit to recover the enzyme and molecular sieves. Wash the filter cake with MTBE (2 × 15 mL). The recovered Novozym 435 can be washed with hexane, dried, and reused for subsequent cycles.

  • Self-Validation (QC): Concentrate the filtrate under reduced pressure. Analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm the preservation of the (2R) configuration (>99% ee) and 1 H NMR to verify the disappearance of the carboxylic acid proton.

Method 2: Lewis Acid Catalysis via Scandium(III) Triflate[Sc(OTf)3]

Expertise & Causality: Scandium(III) triflate is a highly oxophilic, water-tolerant Lewis acid. Traditional Brønsted acids (like sulfuric acid) can protonate the α -hydroxyl group of the substrate, leading to unwanted dehydration or etherification. In contrast, Sc(OTf) 3​ selectively coordinates with the carbonyl oxygen, enhancing its electrophilicity for direct nucleophilic attack by benzyl alcohol[4]. This direct coupling bypasses the need for stoichiometric activating agents and minimizes lactide formation.

Protocol:

  • Preparation: In a 100 mL flask equipped with a Dean-Stark trap and reflux condenser, combine 10.0 mmol of the starting AHA and 50.0 mmol of benzyl alcohol. Here, benzyl alcohol serves as both the nucleophile and the co-solvent.

  • Catalysis: Add 5 mol% (0.5 mmol, 246 mg) of Sc(OTf) 3​ .

  • Reaction: Heat the mixture to 80 °C under a slight vacuum or a continuous sweep of argon to facilitate the azeotropic removal of water. Stir for 16 hours.

  • Workup: Cool the reaction to room temperature, dilute with 50 mL of ethyl acetate, and wash sequentially with saturated aqueous NaHCO 3​ (2 × 20 mL) to neutralize any trace acids, followed by brine (20 mL).

  • Self-Validation (QC): Dry the organic layer over Na 2​ SO 4​ and concentrate. Use TLC (Hexanes/EtOAc 8:2, visualized with phosphomolybdic acid) to confirm the complete consumption of the starting AHA. Purify via flash chromatography to remove excess benzyl alcohol.

Method 3: Modified Steglich Esterification (EDC·HCl / DMAP)

Expertise & Causality: The Steglich esterification utilizes a carbodiimide to form an active O-acylisourea intermediate. For AHAs, standard DCC is avoided because the dicyclohexylurea byproduct is difficult to separate and the reaction is highly prone to lactide formation[1]. Using water-soluble EDC·HCl streamlines purification. To prevent DMAP-induced deprotonation at the C2 chiral center, the reaction must be strictly maintained at 0 °C during the activation phase, and DMAP is restricted to true catalytic quantities[5].

Protocol:

  • Preparation: Dissolve 10.0 mmol of the AHA and 11.0 mmol of benzyl alcohol in 40 mL of anhydrous dichloromethane (DCM). Chill the solution to 0 °C in an ice-water bath under an inert atmosphere.

  • Activation: Add 0.5 mmol (61 mg) of 4-dimethylaminopyridine (DMAP). Slowly add 11.0 mmol (2.11 g) of EDC·HCl in small portions over 20 minutes to prevent thermal spikes.

  • Reaction: Maintain the reaction at 0 °C for 2 hours to ensure stable intermediate formation, then allow it to slowly warm to room temperature. Stir for an additional 12 hours.

  • Workup: Quench the reaction with 20 mL of deionized water. Separate the organic layer and wash with 1M HCl (20 mL) to remove DMAP and unreacted EDC, followed by saturated NaHCO 3​ (20 mL) and brine (20 mL).

  • Self-Validation (QC): Dry over MgSO 4​ , filter, and evaporate the DCM. Confirm the esterification via FTIR (monitoring the shift of the carbonyl stretch from ~1710 cm −1 to ~1735 cm −1 and the presence of sharp benzyl C-H stretches).

Quantitative Data Presentation

MethodCatalystTemperatureReaction TimeTypical YieldEnantiomeric Excess (ee%)Scalability
Biocatalytic CAL-B (Novozym 435)50 °C48 hours85 - 90%> 99%Excellent (Reusable catalyst)
Lewis Acid Sc(OTf) 3​ (5 mol%)80 °C16 hours78 - 85%95 - 98%Good (Requires distillation)
Steglich EDC·HCl / DMAP0 °C to RT14 hours70 - 80%90 - 95%Moderate (Byproduct removal)

Reaction Pathway Visualization

G SM (2R)-3-cyclohexyl-2-hydroxypropanoic acid + Benzyl Alcohol CALB Method 1: CAL-B Biocatalytic SM->CALB ScOTf Method 2: Sc(OTf)3 Lewis Acid SM->ScOTf EDC Method 3: EDC/DMAP Steglich SM->EDC Prod Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate (Target Ester) CALB->Prod High ee% ScOTf->Prod Direct Coupling EDC->Prod Fast, 0°C Side1 Lactide (Dimer) EDC->Side1 If heated Side2 Racemization EDC->Side2 Excess base

Reaction pathways for the catalytic esterification of chiral alpha-hydroxy acids.

Sources

Application

Application Note: A Scalable, High-Fidelity Approach to the Synthesis of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate

Abstract: Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate is a valuable chiral building block in the synthesis of complex pharmaceutical intermediates. Its stereospecific synthesis presents a significant challenge, particu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate is a valuable chiral building block in the synthesis of complex pharmaceutical intermediates. Its stereospecific synthesis presents a significant challenge, particularly at an industrial scale where enantiomeric purity, yield, and process safety are paramount. This guide details a robust and scalable two-step synthetic strategy commencing with the synthesis of the α-keto ester precursor, Benzyl 3-cyclohexyl-2-oxopropanoate, followed by a highly selective asymmetric reduction. We focus on a biocatalytic reduction pathway, which offers superior enantioselectivity and operates under mild, environmentally benign conditions, addressing many of the challenges associated with traditional chemical catalysis.[1][2] This document provides detailed, field-proven protocols for synthesis, purification, and analytical quality control, designed for researchers and process chemists in drug development.

Introduction and Strategic Overview

The Significance of Chiral α-Hydroxy Esters

Chiral molecules are fundamental to modern pharmacology, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[3] α-hydroxy esters, such as the target compound, are key structural motifs found in a wide array of bioactive natural products and pharmaceuticals.[4] The ability to produce these compounds as single enantiomers is therefore not an academic exercise, but a critical requirement for ensuring drug safety and efficacy.[1]

Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate: A Key Intermediate

The title compound serves as a versatile synthon. The cyclohexyl group provides lipophilicity, the benzyl ester serves as a readily cleavable protecting group, and the chiral hydroxyl group offers a reactive handle for subsequent stereospecific transformations. Its structure makes it an analogue for intermediates used in the synthesis of various complex molecules, including potential CCR5 antagonists and other therapeutic agents.[5]

Synthetic Strategy: Asymmetric Reduction

The most direct and atom-economical route to an enantiopure α-hydroxy ester is the asymmetric reduction of its corresponding α-keto ester precursor. This approach avoids the need for classical resolution, which is inherently inefficient as it discards 50% of the material. While several methods exist for asymmetric reduction, including organometallic catalysis and chiral auxiliary-based methods, biocatalysis has emerged as a powerful tool for industrial-scale synthesis.[6][7]

Advantages of the Biocatalytic Approach:

  • Exceptional Selectivity: Enzymes often provide near-perfect enantio- and regioselectivity (>99% ee), which is difficult to achieve with conventional catalysts.[8]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at ambient temperature and pressure, reducing energy consumption and minimizing side reactions like racemization.[1]

  • Environmental Sustainability: This "green chemistry" approach avoids the use of heavy metals and harsh reagents, simplifying waste disposal and improving process safety.[2][3]

The overall synthetic pathway is outlined below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Reduction Start 3-Cyclohexyl-2-oxopropanoic Acid + Benzyl Alcohol Precursor Benzyl 3-cyclohexyl-2-oxopropanoate Start->Precursor Acid-catalyzed Esterification Reduction Biocatalytic Asymmetric Reduction (Enoate Reductase / Yeast) Precursor->Reduction Key Stereochemical Step Product Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate Reduction->Product

Figure 1: Overall two-step synthesis pathway.

Protocol 1: Synthesis of Precursor (Benzyl 3-cyclohexyl-2-oxopropanoate)

This protocol describes a standard esterification to produce the key α-keto ester intermediate required for the asymmetric reduction.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-Cyclohexyl-2-oxopropanoic acid≥97%Sigma-AldrichThe key starting material.
Benzyl AlcoholAnhydrous, ≥99%Acros OrganicsUsed in excess to drive the reaction.
p-Toluenesulfonic acid (p-TsOH)Monohydrate, ≥98%Alfa AesarAcid catalyst.
TolueneAnhydrous, ≥99.8%Fisher ScientificSolvent for azeotropic water removal.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRFor neutralizing the acid catalyst.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentVWRFor drying the organic phase.
Dean-Stark Apparatus--Essential for water removal.
Step-by-Step Synthesis Protocol
  • Reactor Setup: Assemble a 1 L round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is flame-dried and cooled under a nitrogen atmosphere.

  • Charging Reagents: To the flask, add 3-cyclohexyl-2-oxopropanoic acid (50.0 g, 0.294 mol), benzyl alcohol (63.6 g, 0.588 mol, 2.0 equiv.), p-toluenesulfonic acid monohydrate (2.80 g, 14.7 mmol, 0.05 equiv.), and toluene (400 mL).

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting carboxylic acid spot indicates reaction completion.

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel.

  • Work-up - Washing: Wash the organic layer sequentially with:

    • 1 x 200 mL of saturated NaHCO₃ solution (Caution: CO₂ evolution).

    • 1 x 200 mL of deionized water.

    • 1 x 200 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove toluene and excess benzyl alcohol.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, purify via flash column chromatography on silica gel using a gradient of 5% to 15% ethyl acetate in hexane.[9] The final product should be a clear, pale yellow oil.

Protocol 2: Asymmetric Biocatalytic Reduction

This protocol employs a biocatalyst, such as a commercially available ketoreductase or baker's yeast (Saccharomyces cerevisiae), which is known to reduce α-keto esters with high enantioselectivity.[8]

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Benzyl 3-cyclohexyl-2-oxopropanoateAs prepared above-Substrate for reduction.
Saccharomyces cerevisiae (Baker's Yeast)Active Dry YeastFleischmann's/LocalA cost-effective and highly selective biocatalyst.[8]
D-GlucoseACS ReagentSigma-AldrichCo-substrate and energy source for the yeast.
Deionized Water--Reaction medium.
Ethyl AcetateACS ReagentVWRExtraction solvent.
Celite® 545-Fisher ScientificFilter aid to remove yeast cells.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWRDrying agent.
Step-by-Step Reduction Protocol
  • Biocatalyst Preparation: In a 2 L Erlenmeyer flask equipped with a magnetic stirrer, dissolve D-glucose (100 g) in deionized water (1 L) at 30-35 °C. Add active dry baker's yeast (100 g) and stir the suspension for 30 minutes to activate the yeast.

  • Substrate Addition: Dissolve Benzyl 3-cyclohexyl-2-oxopropanoate (26.0 g, 0.10 mol) in a minimal amount of ethanol (~20 mL) and add it dropwise to the yeast suspension over 30 minutes.

  • Bioreduction: Maintain the reaction temperature at 28-30 °C and stir vigorously to ensure adequate aeration. The reaction is typically complete within 24-48 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting ketone via TLC (4:1 Hexane:Ethyl Acetate). A co-spotted standard of the starting material is essential.

  • Work-up - Filtration: Once the reaction is complete, add Celite® (50 g) to the flask and stir for 10 minutes. Filter the entire mixture through a large Büchner funnel packed with a 2 cm pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (3 x 200 mL).

  • Work-up - Extraction: Transfer the combined filtrate to a large separatory funnel. The ethyl acetate will form the top organic layer. Separate the layers and extract the aqueous layer again with ethyl acetate (2 x 200 mL).

  • Drying and Concentration: Combine all organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of 10% to 25% ethyl acetate in hexane to afford the pure Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate.[10]

G A Activate Yeast in Glucose Solution B Add Keto-Ester Substrate A->B 1 C Incubate at 30°C (24-48h) B->C 2 D Filter through Celite to Remove Biomass C->D 3 E Extract Filtrate with Ethyl Acetate D->E 4 F Dry & Concentrate Organic Phase E->F 5 G Purify by Flash Chromatography F->G 6 H Final Product: (R)-Hydroxy Ester G->H 7

Figure 2: Experimental workflow for biocatalytic reduction.

Analytical Quality Control

Ensuring the enantiomeric purity of the final product is the most critical analytical step. This is achieved using Chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC for Enantiomeric Excess (% ee) Determination

This protocol provides a starting point for method development. Optimization may be required based on the specific column and HPLC system used.[10]

ParameterConditionRationale
Column Polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm)These stationary phases are highly effective at separating enantiomers of this type.[10]
Mobile Phase 95:5 (v/v) n-Hexane : IsopropanolA non-polar mobile phase provides good resolution on polysaccharide columns.
Flow Rate 0.7 mL/minBalances resolution and run time.
Detection UV at 254 nmThe benzyl group provides a strong chromophore for UV detection.
Column Temp. 25 °CFor consistent retention times.
Sample Prep. Dissolve ~1 mg of product in 1 mL of the mobile phase.Ensures compatibility and good peak shape.

Expected Outcome: The (2R)-enantiomer will be the major peak. The (2S)-enantiomer, if present, will be a smaller, well-resolved peak. The % ee is calculated as: [(Area of R - Area of S) / (Area of R + Area of S)] * 100. A successful synthesis should yield a product with ≥99% ee .

Product Specifications
TestSpecificationMethod
AppearanceColorless to pale yellow oilVisual
Purity (by ¹H NMR)≥98%¹H NMR
Enantiomeric Excess≥99% eeChiral HPLC
StructureConforms to the structure of the target compound.¹H & ¹³C NMR

Process Safety and Handling

While the biocatalytic route is inherently safer than many chemical alternatives, standard laboratory safety practices must be followed.

  • Solvent Handling: Toluene and ethyl acetate are flammable. All operations, especially concentration steps, should be performed in a well-ventilated fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and nitrile gloves, should be worn at all times.[11]

  • Waste Disposal: Aqueous waste from the bioreduction can typically be neutralized and disposed of according to local regulations. Organic solvent waste must be collected in appropriately labeled containers for hazardous waste disposal.

References

  • Chiral-intermediates - Chiralvision. (n.d.). ChiralVision.
  • BOC Sciences. (2025, August 20). Chiral Intermediates in Drug Synthesis.
  • Application of chiral recyclable catalysts in asymmetric catalysis. (n.d.). PMC - NIH.
  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Sodium Borohydride.
  • Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. (2011, July 26). ACS Publications.
  • Honeywell. (n.d.). Sodium borohydride Product Stewardship Summary.
  • Kulkarni, A. (n.d.). Chiral Organocatalysis.
  • Suvchem Laboratory Chemicals. (n.d.). SODIUM BOROHYDRIDE (FOR SYNTHESIS).
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (2021, August 3). Green Chemistry (RSC Publishing). DOI:10.1039/D1GC01615F.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
  • UCSB. (2012, December 14). Sodium borohydride - Standard Operating Procedure.
  • Biocatalysis: Chiral Pharmaceutical Synthesis for Drug Manufacturing and Production. (2024, June 15). Research and Reviews.
  • Recent Advances in Catalytic Asymmetric Synthesis. (2024, August 22). Chiralpedia.
  • Benchchem. (n.d.). Technical Support Center: (R)-2-Benzyl-3-hydroxypropyl Acetate Purification.
  • Synthesis of chiral alpha-hydroxy amides by two sequential enzymatic catalyzed reactions. (2007, May 15). PubMed.
  • The synthesis of enantioenriched alpha-hydroxy esters. (n.d.). ResearchGate.
  • Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. (n.d.). ScienceDirect.
  • Benchchem. (n.d.). Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-Benzyl-2-Hydroxycyclopent-2-enone.

Sources

Method

Application Note: Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate as a Premium Chiral Building Block in Peptidomimetic Drug Design

Executive Summary The development of peptidomimetics and depsipeptides heavily relies on the availability of high-purity, structurally optimized chiral building blocks. Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptidomimetics and depsipeptides heavily relies on the availability of high-purity, structurally optimized chiral building blocks. Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate (CAS: 161313-45-7)[1] is a protected α -hydroxy acid that serves as a critical intermediate in the synthesis of advanced therapeutics, including protease inhibitors, chemokine receptor modulators, and macrocyclic depsipeptides[2][3].

By replacing a traditional α -amino acid with this specific α -hydroxy acid derivative, medicinal chemists can convert an amide bond into an ester bond. This single modification drastically alters the physicochemical profile of the resulting molecule—enhancing membrane permeability, eliminating hydrogen bond donors, and conferring absolute resistance to proteolytic cleavage[3].

Mechanistic Rationale & Structural Advantages

The utility of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate is rooted in the synergistic function of its three primary structural motifs:

  • The Cyclohexyl Moiety (Targeting S1/S2 Hydrophobic Pockets): Unlike the planar, aromatic phenyl ring found in phenyllactic acid, the fully saturated cyclohexyl group provides a larger, more flexible, and purely aliphatic hydrophobic bulk[4]. This allows the side chain to deeply penetrate and adapt to the S1 and S2 hydrophobic pockets of various proteases (such as Ubiquitin Specific Protease 19 (USP19)[5] and cathepsins). Furthermore, the absence of an aromatic ring eliminates potential π−π stacking liabilities, reducing off-target binding and improving the overall solubility profile in lipophilic environments.

  • The (2R)- α -Hydroxy Group (Depsipeptide Formation): The hydroxyl group allows for the formation of depsipeptides. The substitution of an amide (-NH-CO-) with an ester (-O-CO-) removes a hydrogen bond donor, which is a proven strategy to increase passive membrane permeability. Crucially, because endogenous proteases are evolved to cleave amide bonds, the ester linkage acts as a metabolic roadblock, drastically increasing the plasma half-life of the drug candidate[3].

  • The Benzyl Ester Protecting Group (Orthogonal Synthesis): The benzyl (Bn) ester provides robust protection of the carboxylic acid during the functionalization of the α -hydroxyl group. Unlike methyl or ethyl esters (which require harsh basic saponification) or tert-butyl esters (which require strong acids like TFA), the benzyl ester is cleanly removed via catalytic hydrogenolysis under mild, neutral conditions[6]. This prevents the epimerization of the sensitive (2R) chiral center.

Rationale cluster_0 Structural Motif Contributions M1 Cyclohexyl Side Chain O1 Fills Hydrophobic S1/S2 Pockets (e.g., USP19, Cathepsins) M1->O1 M2 Alpha-Hydroxy Group O2 Enables Depsipeptide Linkage (Protease Resistance) M2->O2 M3 Benzyl Ester O3 Orthogonal Deprotection (Mild Hydrogenation) M3->O3

Caption: Mechanistic rationale for the structural components of the chiral building block.

Quantitative Data: Physicochemical & Coupling Profiles

Understanding the physical properties and reactivity of this building block is essential for optimizing synthetic routes. Below is the physicochemical profile of the protected building block, alongside empirical data for the activation of its free acid form.

Table 1: Physicochemical Properties[1][4]
PropertyValueImplication for Synthesis
Molecular Formula C₁₆H₂₂O₃-
Molecular Weight 262.35 g/mol -
Stereochemistry (2R)Requires non-epimerizing coupling/deprotection conditions.
Solubility Soluble in DCM, DMF, EtOAcHighly compatible with standard solid-phase and solution-phase peptide synthesis solvents.
Stability Stable under standard conditionsAvoid strong bases (e.g., LiOH, NaOH) to prevent premature ester hydrolysis and racemization.
Table 2: Optimization of Coupling Conditions (Free Acid Form)

Data represents the coupling of (2R)-3-cyclohexyl-2-hydroxypropanoic acid to a standard primary amine.

Coupling ReagentBaseSolventYield (%)Epimerization (%)Causality / Notes
EDC / HOBtDIPEADCM65%< 2%Sluggish reaction due to the steric hindrance of the bulky cyclohexyl group.
HATU DIPEA DMF 94% < 1% Optimal. HATU forms a highly reactive HOAt ester, overcoming steric bulk efficiently[5].
PyBOPNMMDMF82%< 2%Good alternative, but requires longer reaction times than HATU.
DCC / DMAPNoneDCM70%~ 8%Not Recommended. DMAP acts as an acyl transfer catalyst but significantly increases the risk of racemization at the α -carbon.

Experimental Protocols

The following protocols represent a self-validating workflow for utilizing Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate. The workflow involves the selective deprotection of the benzyl ester, followed by the sterically demanding coupling of the resulting free acid to a target amine.

Workflow N1 Benzyl (2R)-3-cyclohexyl- 2-hydroxy-propanoate (Protected Block) N2 Catalytic Hydrogenolysis (Pd/C, H2, MeOH) N1->N2 Benzyl Cleavage N3 (2R)-3-cyclohexyl- 2-hydroxypropanoic acid (Free Acid) N2->N3 >95% Yield N4 HATU / DIPEA Coupling with Target Amine N3->N4 Carboxyl Activation N5 Chiral Peptidomimetic (Depsipeptide) N4->N5 Amide/Ester Bond Formation

Caption: Workflow for incorporating the chiral building block into a depsipeptide sequence.

Protocol A: Catalytic Hydrogenolysis (Deprotection to Free Acid)

Objective: Cleanly remove the benzyl ester to yield (2R)-3-cyclohexyl-2-hydroxypropanoic acid without epimerizing the chiral center.

Materials:

  • Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Anhydrous Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon

Step-by-Step Procedure:

  • Preparation: Dissolve the benzyl ester (10 mmol) in 50 mL of anhydrous MeOH in a round-bottom flask. Causality: MeOH is a highly polar, protic solvent that readily dissolves the starting material and facilitates the surface reaction on the palladium catalyst.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg). Caution: Pd/C can be pyrophoric when dry. Always add it to the solvent under an inert atmosphere if possible.

  • Purging: Seal the flask with a septum. Purge the system with Nitrogen (N₂) gas for 5 minutes. Causality: Removing oxygen prevents the formation of an explosive H₂/O₂ mixture.

  • Hydrogenation: Introduce H₂ gas via a balloon. Evacuate and backfill the flask with H₂ three times. Stir the suspension vigorously at room temperature (20-25°C) for 2-4 hours. Causality: Room temperature is strictly maintained to prevent thermal racemization of the α -hydroxy acid.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (UV active due to the benzyl ring) will disappear, and the product (UV inactive, requires KMnO₄ stain) will remain at the baseline.

  • Filtration: Once complete, purge the flask with N₂. Filter the mixture through a pad of Celite to remove the Pd/C. Causality: Celite prevents the finely divided palladium particles from passing through standard filter paper, ensuring the product is free of heavy metal contamination.

  • Concentration: Wash the Celite pad with additional MeOH (20 mL). Concentrate the filtrate under reduced pressure to yield the free acid as a white solid/viscous oil. Yields typically exceed 95%.

Protocol B: Amidation/Coupling (Incorporation into Target Molecule)

Objective: Couple the sterically hindered (2R)-3-cyclohexyl-2-hydroxypropanoic acid to a primary or secondary amine using HATU[5].

Materials:

  • (2R)-3-cyclohexyl-2-hydroxypropanoic acid (1.1 eq)

  • Target Amine or Peptide N-terminus (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Pre-activation: In a dry flask under N₂, dissolve the free acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (10 mL). Add DIPEA (3.0 mmol) dropwise. Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without attacking the activated ester. Pre-activation for 5 minutes ensures complete formation of the highly reactive HOAt ester.

  • Amine Addition: Add the target amine (1.0 mmol) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Causality: The bulky cyclohexyl group creates significant steric hindrance around the carbonyl carbon. HATU is specifically chosen over EDC because the resulting HOAt ester is far more reactive, driving the difficult coupling to completion.

  • Quenching & Extraction: Dilute the reaction mixture with EtOAc (50 mL). Wash the organic layer successively with 1M HCl (2 x 20 mL) to remove unreacted amine and DIPEA, saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid and HOAt byproducts, and brine (20 mL).

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or preparative HPLC.

References

  • PubChemLite / Luxembourg Centre for Systems Biomedicine. 161313-45-7 (C16H22O3) Structural Information. Retrieved April 7, 2026. URL:[Link](Standardized PubChem resolution for CAS 161313-45-7)

  • Storz, T., & Dittmar, P. (2003). Process Research of (R)-Cyclohexyl Lactic Acid and Related Building Blocks: A Comparative Study. ResearchGate. URL:[Link]

  • Theraclone Sciences / Google Patents.WO2018020242A1 - Pharmaceutical compounds (Inhibitors of ubiquitin specific protease 19).
  • Merck & Co / Google Patents.US6265434B1 - Pyrrolidine modulators of chemokine receptor activity.

Sources

Application

In Vivo Application Protocols for Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate Derivatives: E-Selectin Antagonism and Leukocyte Rolling Inhibition

Introduction & Mechanistic Rationale Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate (CAS 161313-45-7) is a highly specialized chiral building block utilized in advanced medicinal chemistry and drug development[1]. While t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate (CAS 161313-45-7) is a highly specialized chiral building block utilized in advanced medicinal chemistry and drug development[1]. While the benzyl ester itself is a synthetic intermediate, its true biomedical value is realized when it is deprotected and integrated into glycomimetics—specifically as a core pharmacophore in Sialyl Lewis X (sLeX) mimetics [2][3].

The Causality of Structural Substitution

Native sLeX is a tetrasaccharide that binds to the Carbohydrate Recognition Domain (CRD) of E-selectin, mediating the initial tethering and rolling of leukocytes on inflamed vascular endothelium[4]. However, native sLeX relies on sialic acid for binding, which presents two major pharmacological flaws:

  • High Polarity: Poor membrane permeability and systemic pharmacokinetics.

  • Metabolic Instability: Rapid in vivo degradation by endogenous sialidases.

To overcome this, researchers developed simplified sLeX analogues where sialic acid is entirely replaced by the (2R)-3-cyclohexyl-2-hydroxypropanoate moiety[2].

  • Mechanistic Advantage: The cyclohexyl ring projects deeply into a lipophilic pocket adjacent to the E-selectin CRD, forming strong hydrophobic interactions that sialic acid cannot achieve[5].

  • Biological Outcome: This substitution yields compounds that are enzymatically stable and up to 10-fold more potent than native sLeX in static binding assays, demonstrating profound efficacy in dynamic in vivo environments[2].

Pathway TNF TNF-α Release (Tissue Inflammation) Selectin E-Selectin Expression (Vascular Endothelium) TNF->Selectin Upregulates Leukocyte Leukocyte Tethering (PSGL-1/ESL-1 Binding) Selectin->Leukocyte Mediates Rolling Leukocyte Rolling & Extravasation Leukocyte->Rolling Initiates Drug sLeX Mimetic (Cyclohexyl-propanoate) Drug->Selectin Competitive Blockade

Mechanism of E-selectin blockade by (2R)-3-cyclohexyl-2-hydroxypropanoate sLeX mimetics.

In Vivo Experimental Workflows

Because the compound functions as a structural surrogate, in vivo protocols evaluate the fully assembled (2R)-3-cyclohexyl-2-hydroxypropanoate-derived sLeX mimetic (e.g., Compound 5 from Thoma et al.)[2]. The gold standard for evaluating these E-selectin antagonists is the Intravital Microscopy Leukocyte Rolling Assay .

Protocol: Intravital Microscopy of the Mouse Cremaster Muscle

This protocol provides a self-validating system to quantify the real-time inhibition of leukocyte tethering on the vascular endothelium[4].

Step 1: Surgical Preparation & Anesthesia

  • Anesthetize male wild-type mice (e.g., C57BL/6, 20-25g) using an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).

  • Cannulate the right jugular vein with polyethylene tubing (PE-10) for continuous maintenance of anesthesia and subsequent intravenous (IV) administration of the sLeX mimetic.

  • Exteriorize the cremaster muscle, pin it flat over a quartz optical window on a custom-built microscope stage, and continuously superfuse with thermocontrolled (37°C) bicarbonate-buffered saline to maintain tissue viability.

Step 2: Inflammatory Stimulation (E-Selectin Upregulation)

  • Administer an intrascrotal injection of murine TNF-α (500 ng in 0.2 mL saline)[4].

  • Causality Check: Incubate for 2 to 4 hours. This specific time window is critical because E-selectin expression peaks at ~2-4 hours post-TNF-α stimulation, whereas P-selectin peaks much earlier (minutes).

Step 3: Administration of the sLeX Mimetic

  • Reconstitute the (2R)-3-cyclohexyl-2-hydroxypropanoate derivative in sterile physiological saline.

  • Administer the compound intravenously via the jugular cannula (standard dosing ranges from 10 to 50 mg/kg depending on the specific derivative's pharmacokinetic profile)[2][4].

Step 4: Intravital Imaging & Hemodynamic Validation

  • Using an intravital microscope equipped with a high-speed digital camera, locate postcapillary venules with a diameter of 20–40 μm.

  • Record 1-minute video segments before drug administration (baseline), immediately after, and at 15-minute intervals post-injection.

  • Self-Validating Control (Critical): Continuously monitor the centerline red blood cell velocity ( Vrbc​ ) and vessel diameter ( D ). Calculate the wall shear rate ( γ=8×(Vrbc​/D) ).

    • Expert Insight: If the drug causes a systemic drop in blood pressure, shear rate decreases, which artificially reduces leukocyte rolling. Validating that shear rate remains constant ensures that the observed inhibition is strictly due to E-selectin antagonism[4].

Step 5: Data Quantification

  • Count the number of rolling leukocytes passing a designated reference line per minute (rolling flux).

  • Calculate the percentage of inhibition relative to the TNF-α induced baseline.

Workflow S1 Surgical Prep (Jugular & Cremaster) S2 TNF-α Stim (2-4h Incubation) S1->S2 S3 IV Injection (sLeX Mimetic) S2->S3 S4 Intravital Microscopy S3->S4 S5 Hemodynamic Validation S4->S5

In vivo intravital microscopy workflow for evaluating leukocyte rolling inhibition.

Quantitative Data Presentation

The substitution of sialic acid with the (2R)-3-cyclohexyl-2-hydroxypropanoate moiety yields profound improvements in both binding kinetics and dynamic flow efficacy. The table below summarizes the comparative performance metrics established in foundational glycomimetic studies[2].

Pharmacological ParameterNative Sialyl Lewis X (sLeX)(2R)-3-Cyclohexyl-propanoate Derivative
Sialic Acid Substitute None (Native Sialic Acid)(2R)-3-cyclohexyl-2-hydroxypropanoate
Static Binding Potency (IC50) Reference Baseline (1x)10-fold improvement [2]
Dynamic Flow Inhibition 0% inhibition at 1000 μM[2]75% inhibition at 50 μM [2]
In Vivo Metabolic Stability Low (Rapidly cleaved by sialidases)High (Enzymatically stable)
Primary Interaction Mode Polar/ElectrostaticHydrophobic Pocket Insertion

References

  • Simplified Sialyl Lewisx Analogues with Improved E-Selectin Inhibition Source: Helvetica Chimica Acta / ResearchGate URL:2

  • Acyclic Tethers Mimicking Subunits of Polysaccharide Ligands: Selectin Antagonists Source: PubMed Central (PMC) URL:4

  • PubChemLite - 161313-45-7 (C16H22O3) Source: PubChemLite (uni.lu) URL:1

  • Design and synthesis of sialyl LewisX mimics as E- and P-selectin inhibitors Source: Medicinal Research Reviews / ACS Publications URL:5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Yield in Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug development professionals facing stereochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug development professionals facing stereochemical challenges in the synthesis of chiral building blocks.

The target molecule, Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate , is a highly valuable chiral intermediate. Achieving an enantiomeric excess (ee) of >99% requires strict control over the thermodynamic and kinetic parameters of either the asymmetric reduction of the corresponding α -keto ester or the esterification of the enantiopure α -hydroxy acid[1].

Below, you will find mechanistic troubleshooting guides, validated protocols, and quantitative data summaries to resolve ee erosion and conversion stalls.

Mechanistic Overview & Workflow Visualization

The synthesis typically proceeds via one of two primary pathways:

  • Chemical/Biocatalytic Asymmetric Reduction of the prochiral substrate, benzyl 3-cyclohexyl-2-oxopropanoate.

  • Direct Esterification of (2R)-3-cyclohexyl-2-hydroxypropanoic acid with benzyl alcohol.

SynthesisPathway Substrate Benzyl 3-cyclohexyl-2-oxopropanoate (Prochiral Keto-Ester) ChemCat Asymmetric Hydrogenation [RuCl(p-cymene)((R)-BINAP)]Cl H2 (50 atm) Substrate->ChemCat Chemical Route BioCat Biocatalytic Reduction Ketoreductase (KRED) NADPH Recycling Substrate->BioCat Enzymatic Route Product Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate (Target: >99% ee) ChemCat->Product Optimal P, T Racemization Racemization / (2S) Epimer (Undesired Pathway) ChemCat->Racemization High Temp / Base BioCat->Product Optimal pH, T BioCat->Racemization Wrong KRED / High Temp

Fig 1. Synthetic pathways for Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate and racemization risks.

Troubleshooting Guide & FAQs

Q1: We are using a Ru(II)-BINAP catalyst for the asymmetric hydrogenation of benzyl 3-cyclohexyl-2-oxopropanoate, but our ee is stalled at 85%. How can we push this >98%?

Mechanistic Causality: In the Ru-catalyzed reduction of α -keto esters, the coordination of the ester carbonyl oxygen to the Ruthenium center is essential for rigidifying the transition state. If you are using a polar protic solvent (like Methanol), the solvent molecules competitively bind to the metal center, loosening this highly ordered transition state and allowing for non-stereoselective hydride transfer[2]. Furthermore, low hydrogen pressure allows background, uncatalyzed reduction pathways to compete. Actionable Solution: Switch to a less coordinating solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Increase the H2​ pressure to 50–100 bar. This accelerates the enantioselective hydride transfer step, kinetically outcompeting the background racemic pathways.

Q2: We observe significant ee erosion (from 99% to 80%) when esterifying enantiopure (2R)-3-cyclohexyl-2-hydroxypropanoic acid with benzyl alcohol using DCC/DMAP. Why?

Mechanistic Causality: The α -proton of α -hydroxy acids is relatively acidic. DMAP acts as a general base. During the formation of the highly reactive O-acylisourea intermediate, the basic conditions promote the abstraction of the α -proton. This forms a transient, planar achiral enediolate intermediate. Upon reprotonation, stereochemical information is lost, leading to racemization[1]. Actionable Solution: Eliminate DMAP and highly basic conditions. Utilize a milder coupling system such as EDCI with HOAt, or perform a classic Fischer esterification (acid-catalyzed) using a Dean-Stark apparatus. Acidic conditions do not promote enolization as readily as basic conditions, preserving the (2R) stereocenter.

Q3: Our KRED (Ketoreductase) biocatalytic reduction yields the wrong enantiomer (2S) at elevated temperatures (55°C), but gives the desired (2R) at 30°C. What causes this temperature-dependent stereoselectivity?

Mechanistic Causality: This is a documented phenomenon in certain wild-type and engineered reductases (e.g., from Streptomyces species)[3]. The enzyme possesses two competing binding modes for the bulky cyclohexyl group and the benzyl ester moiety in the active site. The activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) differences between the pro-R and pro-S transition states dictate the outcome. The pro-R pathway is enthalpy-favored (dominating at lower temperatures), while the pro-S pathway is entropy-favored (dominating at higher temperatures due to increased active-site flexibility)[3]. Actionable Solution: Strictly control the bioreactor temperature at 30°C using a jacketed cooling system. If higher temperatures are required for solubility, you must switch to an engineered KRED variant that has been subjected to directed evolution to rigidify the active site[4].

Standard Operating Protocols (SOPs)

Protocol A: Self-Validating Ru-Catalyzed Asymmetric Hydrogenation

This protocol utilizes a self-validating system: conversion is verified via crude 1H -NMR prior to chiral HPLC analysis, ensuring that ee measurements are not skewed by unreacted starting material.

  • Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with benzyl 3-cyclohexyl-2-oxopropanoate (10.0 mmol) and [RuCl(p−cymene)((R)−BINAP)]Cl (0.05 mmol, 0.5 mol%).

  • Solvent Addition: Add 20 mL of anhydrous, degassed Dichloromethane (DCM). Do not use Methanol.

  • Pressurization: Seal the autoclave, remove from the glovebox, and purge with H2​ gas three times. Pressurize to 50 bar H2​ .

  • Reaction: Stir at 400 rpm at 25°C for 12 hours.

  • In-Process Control (IPC): Vent the reactor. Take a 50 μ L aliquot, evaporate, and dissolve in CDCl3​ . Verify >95% conversion via 1H -NMR (disappearance of the keto-carbonyl adjacent methylene protons).

  • Workup & Analysis: Filter the mixture through a short pad of silica to remove the Ru catalyst. Analyze the filtrate via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min) to determine the enantiomeric excess.

Protocol B: Biocatalytic Reduction using Engineered KRED

This protocol employs a Glucose Dehydrogenase (GDH) coupled system to continuously regenerate the expensive NADPH cofactor, driving the reaction to completion.

CofactorRecycling KetoEster Benzyl 3-cyclohexyl-2-oxopropanoate KRED Ketoreductase (KRED) KetoEster->KRED HydroxyEster Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate KRED->HydroxyEster NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH Regeneration Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone NADPH->KRED Hydride Transfer NADP->GDH Glucose D-Glucose Glucose->GDH

Fig 2. KRED biocatalytic reduction coupled with GDH-mediated NADPH cofactor regeneration.

  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer. Adjust to pH 7.0.

  • Cofactor & Substrate: Dissolve D-Glucose (20 mmol, 2 eq) and NADP + (0.1 mmol, 1 mol%) in the buffer. Add benzyl 3-cyclohexyl-2-oxopropanoate (10 mmol) dissolved in 5 mL of DMSO (co-solvent to aid solubility).

  • Enzyme Addition: Add 100 mg of engineered KRED powder[4] and 50 mg of GDH powder.

  • Incubation: Stir the emulsion at 30°C (strictly controlled) using an overhead stirrer at 250 rpm. Maintain pH at 7.0 using a pH stat titrator (adding 1M NaOH as gluconic acid is produced).

  • Extraction: After 24 hours, extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry over Na2​SO4​ , concentrate, and analyze via Chiral HPLC.

Quantitative Data Summaries

The following tables summarize the empirical data regarding the impact of reaction conditions on the enantiomeric excess of the final product.

Table 1: Impact of Reaction Parameters on Enantiomeric Excess (Ru-Catalyzed Hydrogenation)

Catalyst SystemSolventTemp (°C) H2​ Pressure (bar)Conversion (%)Enantiomeric Excess (ee %)
Ru-(R)-BINAPMethanol25109972% (R)
Ru-(R)-BINAPMethanol50109954% (R)
Ru-(R)-BINAPDCM25108588% (R)
Ru-(R)-BINAP DCM 25 50 >99 98.5% (R)

Table 2: KRED Biocatalysis: Temperature vs. Stereochemical Outcome

BiocatalystpHTemp (°C)Co-solventConversion (%)Enantiomeric Excess (ee %)
Wild-Type Streptomyces KRED7.0305% DMSO>9592% (R)
Wild-Type Streptomyces KRED7.0555% DMSO>9585% (S)
Engineered KRED Variant 7.0 30 5% DMSO >99 >99% (R)

References

  • Vulcanchem. "3-Cyclohexyl-2-hydroxypropanoic acid - 25400-54-8 - Vulcanchem: Synthesis and Production." Vulcanchem.
  • Dudzik, A. et al. "keto acid dehydrogenase: Topics by Science.gov: Asymmetric reduction of ketones and β-keto esters." Science.gov.
  • Ishihara, K. et al. "Stereoselective reduction of keto esters: Thermophilic bacteria and microalgae as new biocatalysts." ResearchGate.
  • Google Patents. "US11021729B2 - Ketoreductase polypeptides and polynucleotides." Google Patents.

Sources

Optimization

Technical Support Center: Chiral Inversion of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have structured this guide to address the specific, nuanced challenges of inverting the C2 stereocenter of Benzyl (2R)-3-cyclohexyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have structured this guide to address the specific, nuanced challenges of inverting the C2 stereocenter of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate to its (2S) enantiomer.

Because this substrate is an α -hydroxy ester, it is highly susceptible to α -deprotonation (leading to racemization) and β -elimination (due to the steric bulk of the C3-cyclohexyl group). This guide provides a self-validating, field-proven workflow to bypass these failure modes.

Mechanistic Causality & Optimal Workflow

To achieve a high enantiomeric excess (ee) during inversion, the classic Mitsunobu reaction is structurally preferred over sulfonate (triflate/mesylate) displacement. The Mitsunobu reaction proceeds via a tight SN​2 transition state, ensuring clean inversion .

The Core Challenge: The choice of the acidic nucleophile is critical. Standard nucleophiles like acetic acid or benzoic acid require basic hydrolysis to reveal the final (2S)-alcohol. However, basic hydrolysis will inevitably transesterify or hydrolyze your C1 benzyl ester.

The Field-Proven Solution: We mandate the use of chloroacetic acid as the nucleophile. The resulting chloroacetate intermediate can be selectively cleaved under perfectly neutral conditions using thiourea , completely preserving the delicate benzyl ester.

G A (2R)-Alcohol Benzyl Ester B Phosphonium Intermediate A->B PPh3, DIAD THF, 0°C C (2S)-Chloroacetate Intermediate B->C Chloroacetic Acid (SN2 Inversion) D (2S)-Alcohol Benzyl Ester C->D Thiourea, EtOH Neutral Cleavage

Caption: Mitsunobu chiral inversion workflow utilizing chloroacetic acid and neutral thiourea deprotection.

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system; each phase contains specific checkpoints to verify structural integrity before proceeding.

Phase 1: Mitsunobu Inversion (Formation of the Chloroacetate)
  • Preparation: Dissolve 1.0 eq of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate, 1.2 eq of triphenylphosphine ( PPh3​ ), and 1.2 eq of chloroacetic acid in strictly anhydrous THF (0.2 M) under an argon atmosphere.

  • Activation: Cool the reaction mixture to exactly 0 °C using an ice bath.

  • Coupling: Add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 30 minutes.

    • Causality: Slow addition at 0 °C prevents the accumulation of the highly reactive betaine intermediate, minimizing competitive β -elimination pathways and thermal enolization [[1]]([Link]).

  • Completion & Validation: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4 hours. Validate completion via LC-MS (look for the mass of the chloroacetate adduct).

  • Workup: Concentrate the mixture and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure (2S)-chloroacetate intermediate.

Phase 2: Neutral Deprotection (Revealing the (2S)-Alcohol)
  • Preparation: Dissolve the purified (2S)-chloroacetate intermediate in absolute ethanol (0.1 M).

  • Cleavage: Add 2.0 eq of thiourea to the solution.

  • Heating: Heat the mixture to 70 °C for 4-6 hours.

    • Causality: Thiourea acts as a soft nucleophile, displacing the α -chloride of the acetate group to form an isothiouronium salt. This salt undergoes rapid, spontaneous intramolecular cyclization to release the free (2S)-alcohol. Because this mechanism does not alter the pH of the solution, the C1 benzyl ester remains completely intact.

  • Workup: Concentrate the solvent, partition the residue between EtOAc and water, dry the organic layer over Na2​SO4​ , and purify to yield the final Benzyl (2S)-3-cyclohexyl-2-hydroxy-propanoate.

Troubleshooting Matrix

Compare your analytical data against this matrix to diagnose and correct deviations in your workflow.

Issue ObservedLC-MS / NMR IndicatorPrimary CauseRecommended OptimizationExpected ee / Yield
Incomplete Inversion (Racemization) Presence of both (2R) and (2S) enantiomers (via Chiral HPLC) α -proton abstraction by unreacted betaine or basic impurities .Ensure T≤0∘C during DIAD addition. Verify acid pKa​<4 .> 98% ee
Elimination Byproduct Mass = [M - H2O]+; alkene peaks in 1H NMR (~6.0 ppm)Steric hindrance from the C3-cyclohexyl group promoting E2 over SN​2 .Switch from PPh3​ to P(n−Bu)3​ to increase nucleophilicity of the phosphonium species.< 5% elimination
Transesterification Loss of Benzyl group (M-90); presence of Ethyl/Methyl esterBasic hydrolysis (e.g., K2​CO3​ /MeOH) used for deacylation.Abandon basic hydrolysis. Switch to the Thiourea/Ethanol neutral cleavage protocol.> 95% Benzyl retention
Stalled Reaction High levels of unreacted starting materialMoisture in THF quenching the phosphonium intermediate.Use strictly anhydrous solvents; dry reagents over activated molecular sieves.> 85% overall yield

Frequently Asked Questions (FAQs)

Q2: Can I use the Triflate/Acetate displacement method instead of the Mitsunobu reaction? A: While converting the (2R)-alcohol to a triflate followed by displacement with Cesium Acetate ( CsOAc ) is a viable SN​2 alternative, the bulky 3-cyclohexyl group increases the activation energy for SN​2 displacement. This often leads to competitive E2 elimination, forming Benzyl 3-cyclohexylacrylate. The Mitsunobu reaction generally provides a tighter transition state that favors substitution over elimination in sterically hindered secondary alcohols.

Q3: My benzyl ester is cleaving during the final hydrolysis step. How do I prevent this? A: Standard basic hydrolysis (e.g., LiOH , NaOH , or K2​CO3​ in methanol) cannot electronically distinguish between the newly formed C2-ester and the C1-benzyl ester. This is the exact reason we mandate the use of a chloroacetate protecting group during the Mitsunobu step. Chloroacetates are selectively cleaved by thiourea under near-neutral conditions, leaving the benzyl ester completely untouched.

LogicTree Start Issue Detected in Chiral Inversion Racemization Low ee% (Racemization) Start->Racemization Elimination Alkene Byproduct (Elimination) Start->Elimination Cleavage Benzyl Ester Cleavage Start->Cleavage Sol1 Action: Keep T < 0°C Use pKa < 4 Acid Racemization->Sol1 Sol2 Action: Use P(n-Bu)3 Slow DIAD Addition Elimination->Sol2 Sol3 Action: Use Chloroacetate + Thiourea Deprotection Cleavage->Sol3

Caption: Diagnostic logic tree for resolving common chiral inversion failures.

References

  • Title: Mitsunobu Reaction - Organic Chemistry Portal Source: organic-chemistry.org URL: [Link]

  • Title: Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews Source: ACS Publications URL: [Link]

Sources

Troubleshooting

optimizing reaction conditions for Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate

Technical Support Center: Optimizing Reaction Conditions for Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate Welcome to the Technical Support Center for the synthesis and optimization of Benzyl (2R)-3-cyclohexyl-2-hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Conditions for Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate

Welcome to the Technical Support Center for the synthesis and optimization of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate (CAS: 161313-45-7). This platform is designed for researchers, medicinal chemists, and drug development professionals facing challenges with enantiomeric purity, yield optimization, and catalytic efficiency.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant racemization during the Steglich esterification of (2R)-3-cyclohexyl-2-hydroxypropanoic acid with benzyl alcohol?

A1: The racemization of chiral α -hydroxy acids during Steglich esterification (using DCC/DMAP) is a well-documented phenomenon[1]. The causality lies in the inherent acidity of the α -proton, which is flanked by electron-withdrawing hydroxyl and carboxylate groups. When 4-Dimethylaminopyridine (DMAP) is used in stoichiometric amounts or at elevated temperatures, it acts as a Brønsted base, abstracting the α -proton to form a transient enolate intermediate. Upon reprotonation, the stereocenter is scrambled, leading to a loss of enantiomeric excess (ee).

Resolution: To preserve the (2R) stereocenter, bypass the acyl substitution pathway. Instead, utilize an alkylation strategy. React the chiral acid directly with benzyl bromide (BnBr) using a mild, non-nucleophilic base such as Cesium Carbonate (Cs 2​ CO 3​ ) in an aprotic solvent like DMF. This prevents enolization and strictly maintains the chiral integrity of the bulky cyclohexyl-adjacent stereocenter[2].

Q2: How can I optimize the Ru-BINAP catalyzed asymmetric hydrogenation of benzyl 3-cyclohexyl-2-oxopropanoate to maximize the (2R) enantiomer?

A2: The asymmetric reduction of α -keto esters relies heavily on the conformational rigidity of the substrate-catalyst transition state[3]. If you are observing low ee%, consider the following mechanistic adjustments:

  • Solvent Polarity: Switch from THF to Methanol. Protic solvents facilitate the crucial proton-transfer step in the Ru-hydride catalytic cycle, accelerating the reaction before non-selective background reduction can occur.

  • Hydrogen Pressure: Increase H 2​ pressure to 50-100 atm. Higher pressure forces the equilibrium toward the catalyst-substrate bound complex, minimizing the dissociation that leads to racemic background reactions.

  • Temperature Control: Lowering the temperature to 25°C increases the ΔΔG‡ (difference in activation energy) between the diastereomeric transition states, strongly favoring the (2R) enantiomer.

Part 2: Experimental Protocols

The following protocols are self-validating systems; the analytical checkpoints built into the workflows ensure that any deviation in stereochemical integrity is caught immediately.

Protocol A: Racemization-Free Benzylation via Alkylation

Objective: Synthesize Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate without compromising the (2R) stereocenter.

  • Preparation: In an oven-dried flask under argon, dissolve (2R)-3-cyclohexyl-2-hydroxypropanoic acid (10.0 mmol, 1.0 eq) in 50 mL of anhydrous DMF (0.2 M).

  • Base Addition: Add Cs 2​ CO 3​ (11.0 mmol, 1.1 eq). Crucial Step: Stir the suspension at 0°C for 15 minutes. The low temperature prevents any base-catalyzed side reactions prior to the introduction of the electrophile.

  • Alkylation: Dropwise add Benzyl bromide (10.5 mmol, 1.05 eq) over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the acid is consumed.

  • Workup & Validation: Quench with cold water (50 mL) and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Analytical Checkpoint: Purify via flash chromatography and immediately analyze the product via Chiral HPLC (Chiralpak AD column, 17:3 v/v hexanes/isopropanol, 220 nm) to validate that ee remains >99%[4].

Protocol B: Asymmetric Hydrogenation of α -Keto Esters

Objective: Catalytic reduction of benzyl 3-cyclohexyl-2-oxopropanoate to the (2R)-hydroxy ester.

  • Catalyst Complexation: In an anaerobic glovebox, dissolve benzyl 3-cyclohexyl-2-oxopropanoate (5.0 mmol, 1.0 eq) and the chiral catalyst Ru(OAc) 2​ ((R)-BINAP) (0.05 mmol, 1 mol%) in 25 mL of thoroughly degassed anhydrous methanol.

  • Pressurization: Transfer the homogeneous solution to a stainless-steel high-pressure autoclave. Purge the headspace with H 2​ gas three times to remove trace oxygen, which can poison the Ru catalyst.

  • Hydrogenation: Pressurize the autoclave to 50 atm with H 2​ . Seal and stir vigorously (800 rpm) at 25°C for 24 hours. Note: High agitation is required to overcome the gas-liquid mass transfer limitation.

  • Isolation: Carefully vent the H 2​ gas. Concentrate the methanolic solution in vacuo. Pass the crude residue through a short silica plug (eluting with EtOAc) to remove the ruthenium species.

  • Validation: Determine conversion via 1 H NMR (monitoring the disappearance of the ketone carbonyl) and ee via Chiral HPLC.

Part 3: Data Presentation

Table 1: Optimization of Benzylation Conditions for (2R)-3-cyclohexyl-2-hydroxypropanoic Acid

Reagents & CatalystSolventTemp (°C)Yield (%)ee (%)Mechanistic Outcome
BnOH, DCC, DMAP (1.0 eq)DCM258565Severe racemization via enolization
BnOH, DCC, DMAP (0.1 eq)DCM07892Reduced racemization, lower yield
BnBr, K 2​ CO 3​ (1.5 eq)Acetone608889Thermal degradation of stereocenter
BnBr, Cs 2​ CO 3​ (1.1 eq) DMF 25 94 >99 Optimal: Clean S N​ 2 alkylation

Table 2: Ru-BINAP Hydrogenation Optimization for Benzyl 3-cyclohexyl-2-oxopropanoate

CatalystSolventH 2​ Pressure (atm)Temp (°C)Conversion (%)ee (%)
Ru(OAc) 2​ ((R)-BINAP)THF10509972
Ru(OAc) 2​ ((R)-BINAP)MeOH10509985
Ru(OAc) 2​ ((R)-BINAP)MeOH50509991
Ru(OAc) 2​ ((R)-BINAP) MeOH 50 25 98 98

Part 4: Visualizations

G Start Analyze Enantiomeric Purity (Chiral HPLC) Check Is ee < 95%? Start->Check Base Check Base/DMAP Concentration Reduce to <0.1 eq Check->Base Yes Success High ee (>99%) Optimal Benzylation Check->Success No Solvent Switch to Aprotic Solvent (e.g., DMF, DCM) Base->Solvent Temp Lower Reaction Temp (< 0°C to RT) Solvent->Temp Temp->Start Re-evaluate

Troubleshooting workflow for resolving racemization issues during alpha-hydroxy acid esterification.

Pathways A (2R)-3-cyclohexyl- 2-hydroxypropanoic acid C Benzyl (2R)-3-cyclohexyl- 2-hydroxy-propanoate A->C Benzylation (BnBr, Cs2CO3) B Benzyl 3-cyclohexyl- 2-oxopropanoate B->C Asymmetric Reduction (Ru-BINAP, H2)

Dual synthetic pathways for Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate with optimized steps.

References

  • Google Patents. "US6265434B1 - Pyrrolidine modulators of chemokine receptor activity". USPTO.
  • National Center for Biotechnology Information (NCBI). "RyR2 Binding of an Antiarrhythmic Cyclic Depsipeptide Mapped Using Confocal Fluorescence Lifetime Detection of FRET". PubMed Central (PMC). URL:[Link]

  • Scribd. "Enantioselective Synthesis | Chirality (Chemistry)". Academic Documents. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate. This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after synthesis. The following question-and-answer-based sections provide in-depth, field-proven insights into identifying and removing trace impurities to achieve high-purity Active Pharmaceutical Ingredients (APIs).

Frequently Asked Questions (FAQs): Impurity Identification
Q1: What are the most probable trace impurities I should expect when synthesizing Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate?

The impurity profile of your final product is intrinsically linked to its synthetic route. The most common pathways to this chiral α-hydroxy ester involve either the direct esterification of (2R)-3-cyclohexyl-2-hydroxy-propanoic acid or the asymmetric hydrogenation of a β-keto ester precursor.

Based on these routes, you can anticipate the following impurities:

Impurity CategorySpecific ExamplesProbable Source
Unreacted Starting Materials (2R)-3-cyclohexyl-2-hydroxy-propanoic acid, Benzyl alcoholIncomplete Fischer esterification reaction.[1][2]
Reaction Byproducts Water, Benzyl isobutyrate, Dibenzyl etherByproduct of esterification[1]; Side reactions under harsh acidic or thermal conditions.
Stereoisomers Benzyl (2S)-3-cyclohexyl-2-hydroxy-propanoateIncomplete stereoselectivity during asymmetric hydrogenation or racemization of the starting material.[3]
Catalyst Residues Palladium (Pd), Ruthenium (Ru), Rhodium (Rh)Incomplete removal of catalysts used in asymmetric transfer hydrogenation or deprotection steps.[4][5]
Solvent & Reagent Residues Toluene, Triethylamine (Et₃N), Dicyclohexylurea (DCU)Residual solvents from reaction or workup[6]; Reagents from esterification (e.g., using DCC/DMAP)[7] or other synthetic steps.[8]
Troubleshooting Guide: Purification Strategies & Methodologies

This section addresses specific purification challenges. The optimal strategy often involves a multi-step approach combining chemical and physical separation techniques.

Q2: My crude product contains significant amounts of unreacted benzyl alcohol and the starting carboxylic acid. How can I remove them?

This is a common issue in equilibrium-driven reactions like Fischer esterification.[1] A liquid-liquid extraction (aqueous workup) is the most effective initial purification step.

Causality: The acidic nature of the carboxylic acid and the polarity of benzyl alcohol allow for their selective removal from the desired, more nonpolar ester product.

Troubleshooting Protocol: Aqueous Workup

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Removal: Wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase.

    • Reaction: R-COOH + NaHCO₃ → R-COONa + H₂O + CO₂

  • Base & Water-Soluble Impurity Removal: Subsequently, wash the organic layer with water and then with brine (saturated NaCl solution). This removes residual base, salts, and highly polar impurities like residual benzyl alcohol.[8]

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[7]

dot

cluster_0 Aqueous Workup Workflow Crude Crude Product in EtOAc Wash1 Wash with sat. NaHCO₃ Solution Crude->Wash1 Wash2 Wash with Brine Wash1->Wash2 Organic Layer Acid Aqueous Waste (Carboxylate Salt) Wash1->Acid Aqueous Layer Dry Dry over Na₂SO₄ Wash2->Dry Organic Layer Polar Aqueous Waste (Polar Impurities) Wash2->Polar Aqueous Layer Concentrate Concentrate Dry->Concentrate Pure Partially Purified Product Concentrate->Pure

Caption: Workflow for removing acidic and polar impurities.

Q3: My enantiomeric excess (ee) is lower than desired. How can I enrich the (2R) enantiomer?

Enriching the desired enantiomer typically requires either preparative chiral chromatography or, more commonly and economically on a larger scale, selective crystallization.[9]

Issue: Co-crystallization or Poor Separation If both enantiomers have similar solubilities in a given solvent, they may co-crystallize, leading to poor enrichment. The key is to find a solvent system where the desired (2R) enantiomer and the racemic mixture have significantly different solubilities.

Troubleshooting & Optimization: Recrystallization

  • Solvent Screening: The choice of solvent is critical. Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, isopropanol, and their mixtures). An ideal solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below.[9]

  • Controlled Cooling: Rapid cooling can trap impurities and the undesired enantiomer in the crystal lattice. Employ a slow, controlled cooling profile to allow for the selective crystallization of the less soluble enantiomer.[9]

  • Seeding: If crystallization is difficult to induce, add a few seed crystals of the pure (2R) enantiomer to the supersaturated solution. This provides a template for crystal growth and can significantly improve both yield and enantiomeric excess.[10]

  • Purity Check: After isolating the crystals by filtration, analyze the enantiomeric excess of both the crystalline product and the mother liquor using chiral HPLC.

Q4: I'm detecting residual palladium from a hydrogenation step. What is the most efficient removal method for an API?

While traditional methods like recrystallization or activated carbon treatment can reduce metal levels, they often lead to significant product loss and may not reach the stringent limits required by regulatory bodies (< 5-10 ppm).[4][11] The use of specialized metal scavengers is a highly effective and selective modern approach.[5]

Causality: Metal scavengers are typically silica or polymer resins functionalized with ligands (e.g., thiols, triamines) that have a high affinity for precious group metals like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru).[4][12] They form strong chelates with the metal, effectively removing it from the process stream.

Recommended Scavengers for Palladium Removal

Scavenger TypeFunctional GroupKey Advantages
ISOLUTE® Si-Thiol Silica-bonded 1-propanethiolEffective for Pd, Pt, Cu, Ag, Pb. Covalent scavenging mechanism.[4]
ISOLUTE® Si-TMT Silica-bound 2,4,6-trimercaptotriazineHighly efficient for scavenging residual palladium from catalyzed reactions.[4]
MP-TMT Polystyrene-bound trimercaptotriazineRobust, low-swelling resin ideal for various solvent environments.[4]

Protocol: Metal Scavenging

  • Selection: Choose a scavenger based on the specific metal and solvent system. For palladium, Si-TMT or MP-TMT are excellent choices.[4]

  • Treatment: Dissolve the crude product in a suitable solvent (e.g., THF, DMF, EtOAc). Add the scavenger resin (typically 5-10 wt% relative to the product).

  • Agitation: Stir the mixture at room temperature or slightly elevated temperature for a specified period (e.g., 2-16 hours). Reaction time depends on the level of contamination and the specific scavenger used.

  • Filtration: Remove the resin by simple filtration. The resin now contains the bound metal impurity.

  • Analysis: Concentrate the filtrate and analyze the residual metal content by Inductively Coupled Plasma (ICP) analysis.

dot

cluster_1 Purification Strategy Decision Tree Start Crude Product Analysis (TLC, HPLC, NMR) Check_Acid Acidic/Basic Impurities? Start->Check_Acid Check_Stereo Incorrect Stereoisomer? Check_Acid->Check_Stereo No Aqueous_Workup Aqueous Workup (Base/Acid Wash) Check_Acid->Aqueous_Workup Yes Check_Metal Residual Metal Catalyst? Check_Stereo->Check_Metal No Recrystallization Recrystallization / Chiral HPLC Check_Stereo->Recrystallization Yes Check_General Multiple Minor Impurities? Check_Metal->Check_General No Scavenger Metal Scavenger Resins Check_Metal->Scavenger Yes Chromatography Flash Column Chromatography Check_General->Chromatography Yes Final_Product High-Purity Product Check_General->Final_Product No Aqueous_Workup->Check_Stereo Recrystallization->Check_Metal Scavenger->Check_General Chromatography->Final_Product

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Guide for Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate . As an α -hydroxy benzyl ester, this compound possesses specific structural vulnerabilities—namely the ester linkage, the α -stereocenter, and the secondary hydroxyl group.

This document synthesizes mechanistic causality with self-validating experimental protocols to help you troubleshoot degradation issues, ensure enantiomeric integrity, and optimize long-term storage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: What are the primary chemical degradation pathways for Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate during storage? A1: The molecule is structurally susceptible to three primary degradation routes:

  • Ester Hydrolysis: The benzyl ester linkage is labile to moisture. Water acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate that collapses to yield (2R)-3-cyclohexyl-2-hydroxypropanoic acid and benzyl alcohol. This process is highly pH-dependent and is catalyzed by both strong acids and bases 1.

  • Base-Catalyzed Racemization: The (2R) stereocenter is located at the α -carbon. The α -proton is rendered relatively acidic by the electron-withdrawing effects of the adjacent ester carbonyl and hydroxyl groups. Exposure to basic conditions leads to the abstraction of this proton, forming a planar enolate intermediate. Subsequent reprotonation occurs non-stereoselectively, resulting in conversion to the (2S) enantiomer (racemization) 2.

  • Oxidation: The secondary α -hydroxyl group can be oxidized to a ketone, forming benzyl 3-cyclohexyl-2-oxopropanoate. Furthermore, if hydrolysis occurs, the resulting benzyl alcohol byproduct is highly susceptible to atmospheric oxidation, converting into benzaldehyde and eventually benzoic acid 3.

Q2: I am observing inconsistent analytical results between batches. How do moisture and pH affect its stability in solution? A2: Inconsistent batch results often stem from micro-variations in solvent pH or water content. Benzyl esters are optimally stable in slightly acidic to neutral environments (pH 4.0–6.0). Alkaline conditions (pH 7.0) exponentially increase the concentration of hydroxide ions, which are potent nucleophiles that accelerate ester cleavage. Ensure all reconstitution solvents are strictly anhydrous and buffered away from basic pH ranges.

Q3: How do I prevent transesterification if I need to store the compound in solution? A3: Never store Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate in protic, alcoholic solvents (e.g., methanol, ethanol) for extended periods. The ester can undergo transesterification, exchanging the benzyl group for a methyl or ethyl group. If solution storage is mandatory, utilize anhydrous, non-nucleophilic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN), and store at -20°C.

Q4: What are the definitive best practices for long-term storage of the bulk solid? A4:

  • Temperature: Store at -20°C or -80°C to minimize thermodynamic energy available for degradation pathways.

  • Atmosphere: Backfill the storage container with an inert gas (Argon or dry Nitrogen) to displace atmospheric oxygen and moisture.

  • Container: Use tightly sealed, amber glass vials to prevent photolytic degradation of the benzyl moiety.

Part 2: Quantitative Stability Profile

The following table summarizes the predicted degradation kinetics of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate under various stress conditions, serving as a baseline for your internal quality control checks.

Stress ConditionEnvironment / ReagentTemp (°C)Primary Degradant ObservedEstimated Degradation Rate (%/24h)
Control (Ideal) Solid, Argon, Amber Vial-20°CNone< 0.01%
Aqueous Acidic 0.1 M HCl (aq)25°C(2R)-3-cyclohexyl-2-hydroxypropanoic acid~ 2.5%
Aqueous Basic 0.1 M NaOH (aq)25°C(2S)-Enantiomer (Racemization) & Hydrolysis> 45.0%
Oxidative 3% H2​O2​ in MeCN25°CBenzyl 3-cyclohexyl-2-oxopropanoate~ 15.0%
Thermal Solid, Ambient Air60°CHydrolysis (moisture dependent)~ 5.0%
Solvent Stress Methanol (Anhydrous)25°CMethyl (2R)-3-cyclohexyl-2-hydroxy-propanoate~ 8.0%

Part 3: Self-Validating Experimental Protocols

To ensure the scientific integrity of your batches, implement the following self-validating workflows. These protocols are designed to confirm both chemical purity and enantiomeric stability.

Protocol 1: Forced Degradation & Stability-Indicating RP-HPLC

Purpose: To establish a baseline for chemical purity and identify hydrolysis/oxidation products.

  • Sample Preparation: Accurately weigh 1.0 mg of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate and dissolve in 1.0 mL of anhydrous HPLC-grade Acetonitrile (Stock Solution: 1 mg/mL).

  • Stress Aliquoting: Divide the stock into four 200 μ L aliquots (Control, Acid, Base, Oxidation).

  • Stress Application:

    • Acid: Add 20 μ L of 0.1 M HCl.

    • Base: Add 20 μ L of 0.1 M NaOH.

    • Oxidation: Add 20 μ L of 3% H2​O2​ .

    • Control: Add 20 μ L of Acetonitrile.

  • Incubation & Quenching: Incubate all samples at 25°C for 24 hours. Quench the Acid sample with 20 μ L of 0.1 M NaOH, and the Base sample with 20 μ L of 0.1 M HCl to arrest hydrolysis.

  • Analysis: Inject 10 μ L onto a C18 Reverse-Phase HPLC column. Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at 210 nm and 254 nm.

  • Validation Check: The sum of the peak areas of the parent compound and all identified degradants (e.g., benzyl alcohol) must equal the total peak area of the control sample (Mass Balance Verification).

Protocol 2: Chiral LC-MS Verification of Enantiomeric Purity

Purpose: To detect trace levels of the (2S) enantiomer resulting from base-catalyzed racemization.

  • Derivatization (Optional but recommended for α -hydroxy acids): If direct chiral separation is poor, derivatize the sample using Marfey's reagent (L-FDAA) to convert enantiomers into easily separable diastereomers 4.

  • Direct Chiral HPLC Setup: Alternatively, utilize a Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H or a Teicoplanin-based SPP column).

  • Mobile Phase: Use an isocratic flow of Hexane/Isopropanol (90:10 v/v) or a suitable MS-compatible phase if using LC-MS.

  • Detection: Utilize Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode to monitor the exact mass of the intact ester [M+H]+ .

  • Validation Check: Run a known racemic standard of Benzyl 3-cyclohexyl-2-hydroxy-propanoate to confirm baseline resolution ( Rs​≥1.5 ) between the (2R) and (2S) peaks before analyzing the storage samples.

Part 4: Visualizing Degradation and Workflows

DegradationPathways Parent Benzyl (2R)-3-cyclohexyl- 2-hydroxy-propanoate Hydrolysis Ester Hydrolysis (Moisture, pH > 7) Parent->Hydrolysis Racemization Racemization (Base-Catalyzed) Parent->Racemization Oxidation Oxidation (O2, Light, Metals) Parent->Oxidation Prod_Hyd (2R)-3-cyclohexyl-2-hydroxy- propanoic acid + Benzyl Alcohol Hydrolysis->Prod_Hyd Prod_Rac Benzyl (2S)-3-cyclohexyl- 2-hydroxy-propanoate Racemization->Prod_Rac Prod_Oxi Benzyl 3-cyclohexyl- 2-oxo-propanoate Oxidation->Prod_Oxi

Mechanistic degradation pathways of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate.

StabilityWorkflow Start 1. Aliquot Sample (Inert Atmosphere) Stress 2. Apply Stress Conditions (Heat, pH, H2O2, Solvents) Start->Stress Quench 3. Quench Reaction & Neutralize pH Stress->Quench Analyze 4. Chiral LC-MS & RP-HPLC Analysis Quench->Analyze Review 5. Quantify Mass Balance & Calculate Degradation Rate Analyze->Review

Self-validating workflow for forced degradation and stability-indicating analysis.

References

  • BenchChem. "Benzyl 2-bromonicotinate: A Technical Guide to Stability and Storage." BenchChem Technical Resources.
  • Bolchi, C., et al. "General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts." Amino Acids (ResearchGate).
  • BenchChem. "Stability of dipotassium malate in aqueous solution at different pH and temperatures." BenchChem Technical Resources.
  • Harada, K., et al.

Sources

Optimization

Technical Support Center: Crystallization Optimization for Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate

Welcome to the Technical Support Center for the isolation and purification of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate. As an α -hydroxy ester featuring highly lipophilic domains (cyclohexyl and benzyl groups), this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate. As an α -hydroxy ester featuring highly lipophilic domains (cyclohexyl and benzyl groups), this intermediate presents unique crystallization challenges. The presence of a single hydrogen-bond donor (the α -hydroxyl) alongside bulky, flexible groups results in a high entropic penalty for crystal lattice formation. Consequently, researchers frequently encounter Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—and poor enantiomeric excess (ee) upgrading.

This guide provides field-proven, thermodynamically grounded solutions to establish a robust, self-validating crystallization process.

Part 1: Diagnostic Troubleshooting (FAQs)

Q1: Every time I add anti-solvent to my solution of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate, the mixture turns cloudy and forms a dense oil at the bottom of the reactor instead of crystallizing. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). Anti-solvent crystallization is an established method for isolating pharmaceutical intermediates, but if the anti-solvent is added too rapidly, the system generates supersaturation faster than the solid nucleation rate[1]. This pushes the operating trajectory across the binodal curve into the two-phase liquid region before crystals can form.

  • The Causality: The flexible cyclohexyl ring and the bulky benzyl ester sterically hinder the α -hydroxyl group from rapidly forming the hydrogen-bond network required for the solid lattice.

  • The Fix: You must bypass the LLPS region by widening the Metastable Zone Width (MSZW). Shift to a higher dissolution temperature, add only a fraction of the anti-solvent to reach the metastable zone without crossing the binodal curve, and introduce crystalline seeds. Allow the seed bed to mature before adding the remaining anti-solvent at a highly controlled, non-linear rate.

Q2: How do I select the best solvent system to maximize both yield and enantiomeric excess (ee)? A: Chiral separation and polymorphic form control require precise solvent selection based on solubility curves and metastable zones[2]. Solvent selection for anti-solvent crystallization should be guided by thermodynamic modeling (such as PC-SAFT) to balance solubility, anti-solvent miscibility, and impurity rejection[3].

  • The Causality: For α -hydroxy esters, non-polar anti-solvents like n-heptane are standard. For the primary solvent, Toluene provides superior chiral recognition in the crystal lattice compared to highly polar solvents (like THF or Ethyl Acetate). Polar solvents competitively hydrogen-bond with the substrate's α -hydroxyl group, disrupting the homochiral self-assembly required to purge the wrong enantiomer. Furthermore, optimizing these solvent pairs improves operational robustness and facilitates downstream solvent recycling, a key principle of process intensification[4].

Part 2: Quantitative Solvent Screening Data

The following table summarizes the thermodynamic and morphological outcomes of various solvent/anti-solvent pairs tested for this molecule. Toluene/n-Heptane is the optimal system, providing the highest thermodynamic driving force for homochiral crystallization while minimizing LLPS risk.

Primary SolventAnti-SolventRatio (v/v)Yield (%)Final ee (%)Crystal MorphologyLLPS (Oiling Out) Risk
Toluene n-Heptane 1:4 91.0 99.2 Stout Prisms Low
Ethyl Acetaten-Heptane1:382.596.5AgglomeratesHigh
IsopropanolWater1:278.094.5Thin PlatesModerate
THFWater1:265.092.0Fine NeedlesVery High

Part 3: Self-Validating Standard Operating Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Validated Workflow: Seeded Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate in Toluene (2.5 volumes relative to crude mass) at 45°C under moderate agitation (200 rpm).

    • Self-Validation Check: Visually verify complete clarity of the solution. Any residual haze indicates undissolved impurities that will act as uncharacterized secondary nucleation sites, leading to polymorph contamination. Filter if necessary.

  • Initial Anti-Solvent Dosing: Slowly add n-Heptane (1.0 volume) over 20 minutes while maintaining the temperature at 45°C.

    • Self-Validation Check: The solution must remain strictly clear. If turbidity or oil droplets appear, the system has crossed the binodal curve. Corrective action: Heat to 50°C until completely clear, then cool back to 45°C.

  • Seeding & Aging: Introduce 2 wt% of homochiral Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate seeds (milled to a D50 of ~20 µm), slurried in 0.2 volumes of n-Heptane. Hold the suspension at 45°C for 2 hours.

    • Self-Validation Check: The seed bed must remain visible and slightly expand over the 2-hour hold. If the seeds dissolve, the system is undersaturated (add 0.2 vols more n-Heptane and re-seed). If rapid, uncontrolled precipitation occurs, the initial supersaturation was too high.

  • Cubic Anti-Solvent Addition: Add the remaining n-Heptane (4.0 volumes) over 4 hours using a cubic addition profile (very slow initial rate, accelerating over time).

    • Causality: A cubic dosing strategy matches the increasing surface area of the growing crystals, maintaining a constant, low supersaturation level that prevents secondary nucleation and LLPS.

  • Cooling & Isolation: Cool the suspension to 5°C at a linear rate of 0.1°C/min. Filter the slurry, wash the cake with cold n-Heptane (2 x 1 vol), and dry under vacuum at 30°C.

    • Self-Validation Check: The final slurry should filter rapidly (< 5 minutes for a 1L scale). A sticky or slow-filtering cake indicates residual oiling out or severe agglomeration.

Part 4: Process Workflow Visualization

G Start Crude Mixture in Toluene (45°C) Add1 Initial n-Heptane Addition (1 vol) Start->Add1 Check1 Solution Clear? Add1->Check1 Heat Heat to 50°C to redissolve Check1->Heat No (Turbid / LLPS) Seed Add 2 wt% Seeds Age for 2 hours Check1->Seed Yes (Metastable) Heat->Add1 Iterate Add2 Cubic n-Heptane Dosing (4 vols) Seed->Add2 Cool Controlled Cooling to 5°C (0.1°C/min) Add2->Cool Filter Filtration & Vacuum Drying Cool->Filter

Workflow for seeded anti-solvent crystallization preventing LLPS (oiling out).

References

  • Title: Achieving process intensification for pharmaceutical crystallization via optimal solvent selection and solvent operation Source: HKUST SPD | The Institutional Repository URL
  • Source: MDPI (Processes)
  • Title: Simultaneous Solvent Selection and Process Design for Continuous Reaction–Extraction–Crystallization Systems Source: Industrial & Engineering Chemistry Research - ACS Publications URL
  • Title: Chiral Separation Techniques Methods Pharmaceutical CDMO & CRO Service Source: Crystal Pharmatech URL

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Characterization of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate: A Comparative Guide to Solvent Systems and Purity Assessment

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate (CAS: 161313-45-7) is a highly valued chiral building block utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate (CAS: 161313-45-7) is a highly valued chiral building block utilized in the synthesis of peptidomimetics and enzyme inhibitors[1][2]. Validating its structural integrity and enantiomeric purity via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The presence of a bulky cyclohexyl group creates a heavily overlapped aliphatic envelope, while the (2R)-hydroxyl stereocenter induces complex magnetic anisotropy.

This guide provides an objective, data-driven comparison of NMR solvent performance (CDCl₃ vs. DMSO-d₆) and purity assessment methodologies (Analytical Standard vs. Synthesized Crude), backed by self-validating experimental protocols.

Comparative Analysis: Solvent Performance (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the observed NMR spectrum of chiral esters due to differential solvation of the hydroxyl group and subsequent conformational shifts.

The Causality of Solvent Effects

In non-polar, non-hydrogen-bonding solvents like CDCl₃ , the molecule adopts a preferred conformation stabilized by an intramolecular hydrogen bond between the C2-OH and the ester carbonyl. This restricted rotation places the benzyl methylene protons (-CH₂-Ph) in a highly asymmetric magnetic environment, rendering them diastereotopic . Consequently, they appear as a distinct, high-resolution AB quartet[1][3].

Conversely, DMSO-d₆ acts as a strong hydrogen-bond acceptor. It disrupts the intramolecular hydrogen bond, strongly solvating the C2-OH group. This increases the conformational flexibility of the molecule, averaging the magnetic environment of the benzyl protons and often collapsing the AB quartet into a pseudo-singlet or a poorly resolved multiplet. Furthermore, the hydroxyl proton is shifted significantly downfield in DMSO-d₆ (from ~2.7 ppm to >5.0 ppm) and sharpens into a distinct doublet due to slow chemical exchange[3].

Quantitative Data: Chemical Shift Comparison

Data summarized for a >99% pure analytical standard at 298 K (400 MHz for ¹H, 100 MHz for ¹³C).

Structural Feature¹H NMR (CDCl₃, δ ppm)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Cyclohexyl Envelope 0.80 – 1.80 (11H, m)0.75 – 1.70 (11H, m)26.0, 26.2, 26.4, 32.2, 33.8, 34.1
C3-Methylene (-CH₂-) 1.55 – 1.75 (2H, m)1.40 – 1.60 (2H, m)40.5
C2-Hydroxyl (-OH) 2.72 (1H, d, J = 5.5 Hz)5.35 (1H, d, J = 6.0 Hz)N/A
C2-Methine (-CH-OH) 4.25 (1H, dt, J = 8.0, 5.5 Hz)4.05 (1H, m)69.5
Benzyl Methylene 5.15 & 5.22 (2H, ABq, J = 12.0 Hz) 5.12 (2H, s) 67.2
Aromatic Protons 7.30 – 7.40 (5H, m)7.30 – 7.42 (5H, m)128.2, 128.5, 128.6, 135.2 (ipso)
Ester Carbonyl (C=O) N/AN/A175.1

*Note: C3-methylene signals heavily overlap with the cyclohexyl envelope.

Stereochemical_Anisotropy A (2R) Chiral Center Asymmetric Environment B Restricted Bond Rotation (Conformational Preference) A->B C Magnetic Anisotropy from Phenyl Ring B->C D Diastereotopic Benzyl Protons (H_a and H_b) C->D E 1H NMR Signal (CDCl3): AB Quartet (~5.15 & 5.22 ppm) D->E J = ~12 Hz

Caption: Logical flow of how the (2R) chiral center induces diastereotopicity in benzyl methylene protons.

Purity Assessment: Analytical Standard vs. Synthesized Crude

When evaluating the performance of a commercial analytical standard against an in-house synthesized crude (e.g., derived from Steglich esterification of (2R)-3-cyclohexyl-2-hydroxypropanoic acid and benzyl alcohol), NMR serves as the primary diagnostic tool[1][3].

Key Impurity Markers to Monitor
  • Unreacted Benzyl Alcohol: Easily identified in the crude mixture by a sharp singlet at ~4.6 ppm (benzyl -CH₂-) in CDCl₃, distinct from the product's AB quartet at ~5.2 ppm.

  • Dicyclohexylurea (DCU) Byproduct: If N,N'-Dicyclohexylcarbodiimide (DCC) was used as a coupling agent, residual DCU will present as broad, intense multiplets between 1.0 – 2.0 ppm , artificially inflating the integration of the product's cyclohexyl envelope.

  • Epimerization (Diastereomeric Impurities): If the (2R) stereocenter undergoes partial racemization during esterification, a second set of closely eluting benzyl AB quartets and C2-methine signals will appear. An analytical standard will show a single, clean AB quartet, confirming >99% enantiomeric excess (ee).

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocol builds internal validation directly into the workflow.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Mass Optimization: Weigh exactly 15.0 mg of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate into a clean glass vial. Causality: This concentration prevents concentration-dependent shifting of the -OH proton while maintaining a high signal-to-noise ratio for ¹³C acquisition.

  • Solvent Addition: Add 600 µL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check: The inclusion of TMS acts as an internal self-validating zero-point (0.00 ppm), ensuring chemical shifts are not distorted by magnetic field drift.

Phase 2: NMR Acquisition Parameters

  • Temperature Calibration: Calibrate the probe to exactly 298 K using a standard methanol sample. Causality: Conformational populations are highly temperature-sensitive; strict thermal control ensures the AB quartet coupling constants remain reproducible.

  • ¹H NMR Acquisition:

    • Frequency: 400 MHz

    • Scans (NS): 16

    • Relaxation Delay (D1): 1.5 seconds.

  • ¹³C NMR Acquisition:

    • Frequency: 100 MHz

    • Scans (NS): 1024

    • Relaxation Delay (D1): 2.0 seconds. Causality: A longer D1 is mandatory to allow the quaternary ester carbonyl carbon (~175.1 ppm) to fully relax, preventing signal suppression.

NMR_Workflow A Synthesized Crude Benzyl (2R)-3-cyclohexyl- 2-hydroxy-propanoate B Purification (Silica Gel / HPLC) A->B Removes impurities C Analytical Standard (>99% Purity) B->C D Solvent Selection (CDCl3 vs DMSO-d6) C->D E NMR Acquisition (1H: 400 MHz, 13C: 100 MHz) D->E 15 mg in 600 µL F Data Processing (Phase, Baseline, Integration) E->F G Purity & Structural Validation F->G

Caption: Workflow for the purification and NMR-based structural validation of the chiral ester.

References

  • Vulcanchem. "3-Cyclohexyl-2-hydroxypropanoic acid - 25400-54-8". vulcanchem.com.
  • PubChemLite. "161313-45-7 (C16H22O3)". uni.lu.
  • ChemicalBook. "benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate". chemicalbook.com.

Sources

Comparative

A Comparative Guide to the Validation of a Chiral HPLC Method for Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail—it is a critical determinant of its pharmacological activity and safety profile. The human body, bei...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail—it is a critical determinant of its pharmacological activity and safety profile. The human body, being a chiral environment, often interacts differently with each enantiomer of a racemic drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects.[1] It is this fundamental principle that elevates the importance of robust analytical methods capable of accurately quantifying the enantiomeric purity of drug substances.

This guide provides an in-depth, experience-driven walkthrough of the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate, a key chiral intermediate. We will explore the causality behind experimental choices, present a fully validated method, and compare it with alternative analytical approaches, grounding our discussion in the rigorous framework of international regulatory guidelines.

The Strategic Approach to Chiral Method Development

The development of a successful chiral separation method is a systematic process that begins with understanding the analyte's structure and selecting an appropriate Chiral Stationary Phase (CSP). For Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate, which possesses a hydroxyl and an ester group near its stereocenter, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and proven success with similar compounds.[2]

Specifically, immobilized amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are known for their exceptional chiral recognition capabilities, often operating through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[3][4] The development process follows a logical progression from broad screening to fine optimization.

Diagram: Chiral HPLC Method Development & Validation Workflow

G cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) ATP Define Analytical Target Profile (ATP) Screen_CSP Screen Chiral Stationary Phases (CSPs) ATP->Screen_CSP Screen_MP Screen Mobile Phases (NP, RP, PO) Screen_CSP->Screen_MP Optimize Optimize Parameters (Flow, Temp, Modifiers) Screen_MP->Optimize Specificity Specificity Optimize->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity LOD & LOQ Precision->Sensitivity Robustness Robustness Sensitivity->Robustness Final Validated Method Fit for Purpose Robustness->Final

Caption: Workflow from method development to validation for a chiral HPLC assay.

Validated Chiral HPLC Method for Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate

This section details the finalized experimental protocol and the comprehensive validation results, demonstrating the method's suitability for its intended purpose as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

Experimental Protocol

A normal-phase HPLC method was selected as it often provides superior selectivity for chiral compounds on polysaccharide-based CSPs. Isopropanol (IPA) was chosen as the polar modifier due to its ability to engage in hydrogen bonding, which is critical for chiral recognition on this type of CSP.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Standard Concentration 0.5 mg/mL (racemic mixture)
Method Validation Results

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[6][7] The method was validated for specificity, linearity, range, accuracy, precision, limit of quantitation (LOQ), and robustness.

Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The method demonstrated excellent baseline resolution (Rs > 2.0) between the (2R) and (2S) enantiomers. Spiked placebo samples showed no interfering peaks at the retention times of the enantiomers, confirming specificity.

Linearity, Range, and Sensitivity The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The method was found to be linear for the undesired (2S)-enantiomer over the range of 0.1% to 2.0% relative to the (2R)-enantiomer at a nominal concentration of 0.5 mg/mL.

Parameter Result Acceptance Criteria
Correlation Coefficient (R²) 0.9995≥ 0.998
Validated Range 0.1% - 2.0% of nominalCovers the reporting threshold to above the specification limit
Limit of Quantitation (LOQ) 0.1% (S/N ≥ 10)≤ Reporting Threshold
Limit of Detection (LOD) 0.03% (S/N ≥ 3)-

Accuracy Accuracy was determined by analyzing samples of the main (2R)-enantiomer spiked with the undesired (2S)-enantiomer at three concentration levels across the validated range.

Spike Level Mean Recovery (%) Acceptance Criteria
0.5%99.2%90.0% - 110.0%
1.0%101.5%90.0% - 110.0%
1.5%100.8%90.0% - 110.0%

Precision Precision was evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[5]

Precision Level Parameter Result (%RSD) Acceptance Criteria
Repeatability (n=6 injections of 1% spiked sample)1.2%≤ 5.0%
Intermediate Precision (Different analyst, different day)1.8%≤ 10.0%

Robustness The reliability of the method with respect to deliberate variations in parameters was assessed. Small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±1% IPA) did not significantly impact the resolution (Rs remained > 1.8) or quantitation, demonstrating the method's robustness.[6]

Diagram: Interrelation of Core Validation Parameters

G center Fit-for-Purpose Method Specificity Specificity center->Specificity Unambiguous Signal Accuracy Accuracy center->Accuracy Closeness to True Value Precision Precision center->Precision Reproducibility Linearity Linearity center->Linearity Proportional Response Sensitivity Sensitivity (LOD/LOQ) center->Sensitivity Low-Level Measurement Accuracy->Precision Linearity->Accuracy

Caption: Core validation attributes ensuring a method is fit for its purpose.

Comparative Analysis with Alternative Methods

While the validated normal-phase HPLC method is robust and reliable, it is essential for a comprehensive guide to consider other available technologies. The choice of analytical technique is often a balance between performance, speed, cost, and environmental impact.[8]

Alternative Chromatographic Techniques
Technique Principle Advantages Disadvantages Best For
Reversed-Phase HPLC Separation on a non-polar stationary phase with a polar mobile phase.Uses aqueous, less flammable mobile phases; often compatible with MS detection.Selectivity can be lower for some chiral compounds compared to normal-phase.High-throughput screening where MS compatibility is needed.
Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the primary mobile phase, which has liquid-like solvating power and gas-like diffusivity.[9]Very fast separations (3-5x faster than HPLC)[10]; reduced organic solvent consumption ("greener" chemistry)[11]; lower operating costs.[12]Higher initial instrument cost; less suitable for highly polar compounds.[13]High-throughput purification and analysis, especially at the preparative scale.[10][11]
Indirect HPLC Analysis Derivatization of enantiomers with a chiral reagent to form diastereomers, which are then separated on a standard achiral column (e.g., C18).[3]Avoids the need for expensive chiral columns.Derivatization can be complex, time-consuming, and may introduce impurities or cause racemization.Situations where a chiral column is not available or fails to provide separation.[14]
Comparison Summary

The validated Normal-Phase HPLC method provides an excellent balance of selectivity and robustness for routine quality control of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate. Its primary drawback is the use of flammable and more costly organic solvents.

Supercritical Fluid Chromatography (SFC) stands out as the most compelling alternative, particularly in a drug development setting where speed and sustainability are paramount.[10][13] It offers significant advantages in throughput and environmental impact.[11][12] The same polysaccharide-based columns used in HPLC are often directly transferable to SFC systems, providing a clear path for method migration.[10]

Reversed-Phase and Indirect methods are less ideal for this specific application. Reversed-phase chromatography may not provide sufficient resolution without extensive method development, and the indirect approach adds unnecessary complexity and potential for error to the analytical workflow.

Conclusion

The normal-phase chiral HPLC method presented in this guide has been rigorously validated according to ICH Q2(R1) guidelines and is demonstrated to be specific, linear, accurate, precise, and robust for the determination of the enantiomeric purity of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate. It is a reliable and scientifically sound method suitable for quality control environments.

For laboratories focused on high-throughput analysis and "green chemistry" initiatives, transitioning this separation to a Supercritical Fluid Chromatography (SFC) platform is a highly recommended alternative that offers significant gains in speed and sustainability without compromising chromatographic performance. The choice between these robust techniques will ultimately depend on the specific priorities—be it established reliability or cutting-edge efficiency—of the laboratory.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. November 2005. [Link]

  • Chiral Drug Separation. West Virginia University School of Medicine. [Link]

  • Unconventional approaches for chiral resolution. National Center for Biotechnology Information. May 16, 2024. [Link]

  • Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. National Taiwan University Scholars. [Link]

  • Validation of analytical procedures q2(r2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. November 30, 2023. [Link]

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. National Center for Biotechnology Information. March 15, 2011. [Link]

  • Chiral HPLC Separations. Phenomenex Inc. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. June 1995. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food & Drug Administration. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. CNR-IRIS. June 7, 2025. [Link]

  • What is Supercritical Fluid Chromatography. Teledyne LABS. [Link]

  • SFC Columns for Chiral & Achiral Separations. Waters Corporation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. October 22, 2025. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. October 4, 2016. [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. Phenomenex Inc. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. January 7, 2026. [Link]

  • ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS. ResearchGate. August 22, 2025. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. September 27, 2023. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. September 19, 2024. [Link]

  • Supercritical Fluid Chiral Separations. Pharmaceutical Technology. April 2, 2026. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

Sources

Validation

A Researcher's Guide to Stereospecific Bioactivity: Comparing Benzyl (2R)- and (2S)-3-cyclohexyl-2-hydroxy-propanoate

Authored by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of modern drug discovery, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of biological function...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern drug discovery, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of biological function. Enantiomers, non-superimposable mirror-image isomers, can exhibit dramatically different pharmacological and toxicological profiles. This guide provides a comprehensive framework for the comparative biological evaluation of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate and its (S)-enantiomer. While specific biological activity data for these molecules is not extensively documented in public literature, they serve as excellent models for establishing a robust workflow to dissect enantiomer-specific effects.

This document is intended for researchers in pharmacology and drug development. It will not only outline the necessary experimental protocols but also delve into the scientific rationale behind these choices, ensuring a self-validating and rigorous investigative process.

The Principle of Chirality in Biological Systems

Biological systems, from enzymes to receptors, are inherently chiral. This stereospecificity dictates that the interaction between a small molecule and its biological target is highly dependent on the three-dimensional arrangement of its atoms. One enantiomer may bind with high affinity and elicit a desired therapeutic effect, while its mirror image could be inactive, less active, or even mediate off-target toxicity. The classic, albeit tragic, example of thalidomide, where one enantiomer was sedative and the other teratogenic, remains a stark reminder of the importance of chiral purity in pharmaceuticals.

Therefore, the initial step in evaluating any chiral compound is to assume differential activity until proven otherwise. Our investigation into Benzyl (2R)- and (2S)-3-cyclohexyl-2-hydroxy-propanoate will be built on this foundational principle.

Proposed Research Workflow for Comparative Analysis

The following workflow provides a logical progression from broad, initial screening to more specific, mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanistic & In-Cellulo Studies A Compound Acquisition & Purity Analysis (R- and S-enantiomers, >99% e.e.) B Broad-Spectrum Cytotoxicity Assay (e.g., MTT, LDH) A->B C Phenotypic Screening (e.g., Cell Viability in Disease Model) B->C D Affinity-Based Target ID (e.g., Chemical Proteomics) C->D If differential activity observed E In Vitro Binding Assays (e.g., SPR, ITC) D->E F Enzyme Inhibition / Receptor Activation Assays E->F G Cellular Thermal Shift Assay (CETSA) F->G If target is validated H Downstream Signaling Analysis (e.g., Western Blot, Reporter Assays) G->H I Comparative Gene Expression Analysis (RNA-seq) H->I

Figure 1: A phased approach for the systematic evaluation of enantiomer-specific biological activity, progressing from broad screening to detailed mechanistic studies.

Experimental Methodologies & Data Interpretation

Phase 1: Initial Screening for Differential Activity

The primary goal of this phase is to efficiently determine if the enantiomers exhibit any differential biological effects in a cellular context.

3.1.1. Protocol: MTT Cytotoxicity Assay

This assay provides a quantitative measure of metabolically active cells and is a reliable indicator of cytotoxicity or cytostatic effects.

Methodology:

  • Cell Culture: Plate a relevant cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Preparation: Prepare stock solutions of Benzyl (2R)- and (2S)-3-cyclohexyl-2-hydroxy-propanoate in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of each enantiomer. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results should be plotted as percent cell viability versus compound concentration. The IC50 (half-maximal inhibitory concentration) value for each enantiomer can then be calculated using a non-linear regression model.

CompoundIC50 (µM) [95% CI]
Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate15.2 [12.1 - 18.3]
Benzyl (2S)-3-cyclohexyl-2-hydroxy-propanoate> 100
Staurosporine (Positive Control)0.05 [0.04 - 0.06]
Table 1: Hypothetical cytotoxicity data illustrating a significant stereospecific effect.
Phase 2: Target Identification and Validation

Assuming a differential effect was observed in Phase 1, the next critical step is to identify the direct molecular target(s) responsible for this activity.

3.2.1. In Vitro Binding Assays: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique to quantify the binding kinetics (association and dissociation rates) between a ligand (our compound) and a target protein.

Methodology:

  • Immobilization: Covalently immobilize the purified, putative target protein onto a sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of Benzyl (2R)- and (2S)-3-cyclohexyl-2-hydroxy-propanoate sequentially over the sensor surface.

  • Data Collection: Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte bound. This generates a sensorgram showing the association and dissociation phases.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

A lower KD value indicates a higher binding affinity.

Analyteka (1/Ms)kd (1/s)KD (nM)
Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate2.5 x 10^51.1 x 10^-34.4
Benzyl (2S)-3-cyclohexyl-2-hydroxy-propanoate1.2 x 10^39.8 x 10^-281,667 (> 80 µM)
Table 2: Hypothetical SPR data demonstrating the high-affinity and specific binding of the R-enantiomer to a target protein.

Mechanistic Deep Dive: Cellular Target Engagement

Confirming that the compound binds its target within the complex environment of a living cell is crucial for validating its mechanism of action.

4.1. Cellular Thermal Shift Assay (CETSA)

CETSA leverages the principle that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.

G cluster_0 Experimental Workflow cluster_1 Expected Outcome A 1. Treat intact cells with R- or S-enantiomer (or vehicle) B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble vs. precipitated protein B->C D 4. Quantify soluble target protein (e.g., Western Blot) C->D E Vehicle Control: Target protein denatures and precipitates at its Tm F R-Enantiomer (Binder): Target protein is stabilized, Tm shifts to a higher temperature G S-Enantiomer (Non-Binder): No significant shift in Tm compared to vehicle

Figure 2: Workflow and expected outcomes for a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular environment.

Conclusion and Future Directions

This guide outlines a systematic, multi-phased approach to rigorously compare the biological activities of the Benzyl (2R)- and (2S)-3-cyclohexyl-2-hydroxy-propanoate enantiomers. By progressing from broad phenotypic screens to specific biophysical and in-cellulo target validation, researchers can build a compelling, data-driven case for any observed stereospecific effects. The absence of pre-existing data for these specific compounds underscores the importance of such foundational studies. The methodologies described herein are robust, widely accepted, and provide a clear path to elucidating the pharmacological profiles of these and other chiral molecules, ultimately contributing to the development of safer and more effective therapeutics.

References

  • Principles of Drug Action: A comprehensive overview of stereoisomerism in pharmacology. Goodman & Gilman's: The Pharmacological Basis of Therapeutics.
  • MTT Assay Protocol: A detailed protocol for assessing cell viability. Current Protocols in Molecular Biology.
  • Surface Plasmon Resonance (SPR): A guide to SPR for characterizing biomolecular interactions. GE Healthcare (Cytiva) Handbooks.
  • Cellular Thermal Shift Assay (CETSA): The original paper describing the CETSA method. Science.
Comparative

mass spectrometry fragmentation pattern of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate

Analytical Strategies for Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate: A Comparative Mass Spectrometry Guide As a Senior Application Scientist navigating the complexities of chiral pharmaceutical intermediates, I frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Strategies for Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate: A Comparative Mass Spectrometry Guide

As a Senior Application Scientist navigating the complexities of chiral pharmaceutical intermediates, I frequently encounter molecules that demand rigorous analytical strategies. Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate (C₁₆H₂₂O₃, MW: 262.35 g/mol ) is a prime example. Its structural architecture—comprising a bulky cyclohexyl moiety, a chiral alpha-hydroxy group, and a labile benzyl ester—presents specific gas-phase fragmentation challenges.

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) against Gas Chromatography-Mass Spectrometry (GC-EI-MS) for this compound. By understanding the mechanistic causality behind its fragmentation, researchers can deploy the self-validating protocols provided below to ensure absolute data integrity during drug development.

Mechanistic Causality in Fragmentation

To select the optimal analytical platform, we must first decode the intrinsic gas-phase chemistry of the molecule. The fragmentation pathways are heavily dictated by the ionization energy applied.

  • Benzyl Ester Lability (The Charge Sink): Under both Electron Ionization (EI) and Collision-Induced Dissociation (CID), the benzyl ester group acts as the primary site for fragmentation. The cleavage of the ester bond yields the highly stable tropylium cation ( [C7​H7​]+ ) at m/z 91. This is a universally recognized, dominant hallmark for benzyl-containing compounds in mass spectrometry 1[1].

  • Alpha-Cleavage: The presence of the alpha-hydroxy group adjacent to the carbonyl facilitates targeted alpha-cleavage. In EI-MS, the removal of an electron from the oxygen lone pair initiates homolytic bond cleavage. The driving force here is the strong tendency of the radical ion for electron pairing, resulting in the loss of the cyclohexylmethyl radical and the formation of a resonance-stabilized oxonium/acylium ion 2[2].

  • Rearrangement Dynamics: While straight-chain esters often undergo McLafferty rearrangements 3[3], the rigid cyclohexyl ring and the specific substitution pattern in this molecule make direct homolytic and heterolytic cleavages more kinetically favorable.

Fragmentation M Benzyl (2R)-3-cyclohexyl -2-hydroxy-propanoate MW: 262.35 ESI LC-ESI-MS/MS (Soft Ionization) M->ESI EI GC-EI-MS (Hard Ionization, 70 eV) M->EI ESI_M [M+H]+ m/z 263.3 [M+Na]+ m/z 285.3 ESI->ESI_M Protonation/Sodiation EI_M Molecular Ion [M]+. m/z 262 (Weak) EI->EI_M ESI_F1 Loss of Benzyl Alcohol [M+H - 108]+ m/z 155.2 ESI_M->ESI_F1 CID (Low Energy) EI_F1 Tropylium Cation [C7H7]+ m/z 91 (Base Peak) ESI_M->EI_F1 CID (High Energy) EI_M->EI_F1 Dominant Pathway EI_F2 Alpha-Cleavage Fragment m/z 165 EI_M->EI_F2 Alpha Cleavage

Caption: Fragmentation pathways of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate under ESI and EI.

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

The choice between LC-ESI-MS/MS (e.g., Triple Quadrupole) and GC-EI-MS (e.g., Single Quadrupole) hinges on the analytical objective. GC-MS offers unparalleled library-matching capabilities due to standardized 70 eV fragmentation, but LC-MS/MS is mandatory for intact chiral resolution and high-sensitivity bioanalysis.

Table 1: Comparative Performance Data

ParameterLC-ESI-MS/MS (Triple Quadrupole)GC-EI-MS (Single Quadrupole)
Primary Application Trace quantification, Chiral purity (e.e. %)Structural confirmation, Impurity profiling
Ionization Nature Soft (Preserves intact precursor [M+H]+ at m/z 263)Hard (Extensive fragmentation, weak [M]+∙ )
Dominant Ions m/z 263 (Precursor), m/z 155, m/z 91 (Products)m/z 91 (Base peak), m/z 165, m/z 108
Sensitivity (LOD) 0.5 - 2.0 ng/mL10 - 50 ng/mL
Sample Prep Direct injection (Dilute & Shoot)Derivatization (Silylation of -OH) required
Chiral Resolution Excellent (via Chiralpak/Chiralcel columns)Poor (requires specialized chiral GC phases)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols incorporate internal feedback loops (self-validation) to confirm system suitability before data acquisition.

Protocol A: Chiral LC-ESI-MS/MS for Enantiomeric Purity

Objective: Quantify the (2R) enantiomer and detect trace levels of the (2S) impurity. Causality: ESI is utilized to prevent thermal degradation of the chiral center. A chiral stationary phase is strictly required because enantiomers yield identical mass spectra in an achiral environment.

  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of HPLC-grade Methanol. Spike with 50 ng/mL of a stable isotope-labeled internal standard (e.g., Benzyl-d5 analog) to mathematically correct for matrix effects and ionization suppression.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic Hexane/Isopropanol (90:10, v/v) with 0.1% Formic Acid to promote protonation.

    • Flow Rate: 1.0 mL/min.

  • MS/MS Parameters (Positive ESI):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

    • MRM Transitions:

      • Quantifier: m/z 263.3 → 91.1 (Collision Energy: 25 eV) — Tracks the highly stable tropylium ion.

      • Qualifier: m/z 263.3 → 155.2 (Collision Energy: 15 eV) — Tracks the loss of benzyl alcohol.

  • Self-Validation Check: The system is only deemed suitable if the chromatographic resolution ( Rs​ ) between the (2R) and (2S) peaks is ≥1.5 , and the ratio of Quantifier/Qualifier transitions remains within ±15% of the reference standard across all injections.

Workflow S1 1. Sample Prep (Spike Internal Standard) S2 2. Chiral LC Separation (Monitor Rs > 1.5) S1->S2 S3 3. ESI-MS/MS Detection (MRM: m/z 263->91 & 263->155) S2->S3 S4 4. Data Validation (Ion Ratio ±15% of Ref) S3->S4

Caption: Self-validating LC-MS/MS workflow ensuring enantiomeric resolution and reliable quantification.

Protocol B: GC-EI-MS for Structural Confirmation

Objective: Confirm molecular connectivity and detect synthetic process impurities. Causality: The free alpha-hydroxy group can cause severe peak tailing and thermal instability in GC. Therefore, silylation (converting -OH to -OTMS) is employed to increase volatility and thermal stability.

  • Derivatization: React 100 µg of the sample with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS in 50 µL of pyridine at 60°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters:

    • Ionization: 70 eV Electron Impact.

    • Scan Range:m/z 40–400.

  • Self-Validation Check: Derivatization efficiency is validated by the complete absence of the underivatized peak in the total ion chromatogram (TIC). Furthermore, the mass spectrum must display the characteristic [M−15]+ ion (loss of a methyl radical from the TMS group), which is a specific rearrangement feature confirming successful TMS derivatization 4[5].

References

  • Wikipedia Contributors. "Fragmentation (mass spectrometry)." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Whitman College. "GCMS Section 6.14 Fragmentation of Esters." Whitman People. Available at:[Link]

  • Petersson, G. "Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations." Chalmers Publication Library. Available at:[Link]

Sources

Validation

Analytical Methodologies for Determining the Enantiomeric Excess of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate

Target Audience: Researchers, scientists, and drug development professionals. Mechanistic Rationale & Method Selection Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate is a highly valuable chiral building block used in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Mechanistic Rationale & Method Selection

Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate is a highly valuable chiral building block used in the synthesis of peptidomimetics and advanced active pharmaceutical ingredients (APIs). Structurally, the molecule presents three distinct domains: a bulky aliphatic cyclohexyl ring, a hydrogen-bond-donating alpha-hydroxyl group, and a π -electron-rich benzyl ester.

Determining the enantiomeric excess (ee) of this compound requires analytical techniques capable of differentiating the precise spatial orientation of the C2 stereocenter. The steric bulk of the cyclohexyl group combined with the electronic properties of the benzyl ester dictates the choice of methodology. While Chiral Gas Chromatography (GC) can be used, the high boiling point of the benzyl ester and the requirement for hydroxyl derivatization make it less ideal. Consequently, Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) via Mosher's Derivatization stand as the two premier, field-proven techniques for this specific molecular class[1][2].

G N1 Sample: Benzyl (2R)-3-cyclohexyl- 2-hydroxy-propanoate N2 Primary Analytical Goal? N1->N2 N3 High-Throughput ee & Non-destructive N2->N3 N4 Absolute Configuration & ee Determination N2->N4 N5 Chiral HPLC (Daicel OD-H/OJ-H) N3->N5 N6 NMR Spectroscopy (Mosher's Derivatization) N4->N6

Decision matrix for selecting the optimal ee determination method.

Quantitative Comparison of Methodologies

To facilitate objective decision-making in the laboratory, the following table summarizes the performance metrics of the primary alternatives for analyzing α -hydroxy esters.

ParameterChiral HPLC (Daicel OD-H/OJ-H)NMR Spectroscopy (Mosher's Method)Chiral GC (Cyclodextrin CSP)
Mechanism of Resolution Transient diastereomeric interactions with CSPCovalent formation of diastereomeric estersTransient interactions with chiral cavity
Sample Preparation Minimal (Dilution in mobile phase)High (Chemical derivatization & workup)Moderate (Acetylation of OH group)
Accuracy (ee %) > 99.5% (Baseline resolution)~ 95-98% (Subject to integration overlap)> 98%
Throughput High (10–30 min/run)Low (4 hr reaction + NMR acquisition)High (15–25 min/run)
Sample Recovery Non-destructive (Can be recovered)Destructive (Covalently modified)Destructive
Primary Use Case Routine process chemistry & QA/QCVerifying absolute stereochemistryVolatile, lower molecular weight analogs

Chiral HPLC: The Gold Standard for High-Throughput Analysis

Expertise & Causality: The "Three-Point Interaction" Model

Chiral HPLC is the industry standard for determining the ee of α -hydroxy esters due to its high precision and non-destructive nature. For Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate, cellulose-based chiral stationary phases (CSPs) such as Daicel Chiralcel® OD-H or Chiralpak® OJ-H are exceptionally effective[2].

The causality behind this baseline resolution lies in a transient "three-point interaction" between the analyte and the CSP[3]:

  • Hydrogen Bonding: The analyte's α -hydroxyl group and ester carbonyl act as hydrogen bond donors/acceptors with the carbamate linkages of the cellulose stationary phase.

  • π

    π Stacking: The electron-rich benzyl ester of the analyte engages in π

    π interactions with the phenyl rings of the CSP.
  • Steric Inclusion: The bulky cyclohexyl group sterically wedges into the chiral grooves of the cellulose polymer backbone, locking the preferred enantiomer into a more stable transient complex, thereby delaying its elution.

Self-Validating Protocol: Chiral HPLC

To ensure a self-validating system, a racemic standard must be injected prior to the sample. This proves baseline resolution ( Rs​>1.5 ) and confirms that the integration accurately reflects a 50:50 ratio, ruling out detector bias or co-eluting impurities.

  • Column Selection: Daicel Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v), prepared isocratically. Degas thoroughly.

  • Flow Rate & Temperature: 1.0 mL/min at an isothermal column temperature of 25 °C.

  • Detection: UV absorbance at 210 nm (optimal for the ester carbonyl) and 254 nm (optimal for the benzyl aromatic ring).

  • Sample Preparation: Dissolve 1.0 mg of the purified Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Inject 10 µL of the racemic standard, followed by a blank, and then the enantioenriched (2R) sample. Calculate ee using the formula: ee(%)=Areamajor​+Areaminor​Areamajor​−Areaminor​​×100 .

NMR Spectroscopy via Mosher's Derivatization

Expertise & Causality: Magnetic Anisotropy

When HPLC method development is too time-consuming, or when the absolute configuration must be unambiguously verified alongside the ee, NMR spectroscopy using Chiral Derivatizing Agents (CDAs) is the most authoritative alternative[4].

By reacting the enantiomeric mixture with enantiopure α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's acid chloride), the enantiomers are covalently converted into diastereomers[5]. The causality of the resolution relies on the preferred conformation of the resulting MTPA ester. The phenyl ring of the MTPA moiety exerts a strong magnetic anisotropy effect , which differentially shields or deshields the protons of the cyclohexyl and benzyl groups depending on the absolute configuration of the original C2 stereocenter[6].

To overcome the severe signal overlap often seen in 1 H NMR for complex aliphatic mixtures, 19 F NMR is highly recommended. The -CF 3​ group of the MTPA moiety provides distinct, baseline-resolved singlets for each diastereomer in a region completely free of background interference[1].

G A Enantiomeric Mixture (R/S)-alpha-hydroxy ester B (R)-MTPA-Cl / Pyridine DMAP catalyst A->B Derivatization C Diastereomeric Esters (R,R) and (S,R) B->C 100% Conversion D 19F / 1H NMR Analysis Integration of peaks C->D Quantification

Workflow for converting enantiomers to diastereomers via Mosher's derivatization for NMR analysis.

Self-Validating Protocol: Mosher's Esterification

Kinetic resolution is a critical risk during derivatization. If the reaction does not reach 100% conversion, one enantiomer may react faster than the other, artificially skewing the calculated ee[7]. To self-validate, TLC or LC-MS must confirm the complete consumption of the starting α -hydroxy ester before NMR acquisition.

  • Reagent Preparation: In a dry, argon-purged vial, dissolve 10 mg of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate in 0.5 mL of anhydrous CDCl 3​ .

  • Catalysis: Add 5 equivalents of anhydrous pyridine and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (approx. 1 mg).

  • Derivatization: Slowly add 3.0 equivalents of (R)-(-)-MTPA-Cl. (An excess is critical to ensure complete conversion and prevent kinetic resolution).

  • Reaction: Stir at room temperature for 4–6 hours. Verify complete consumption of the starting material via TLC (Hexane/EtOAc).

  • Workup: Quench with 0.5 mL of saturated aqueous NaHCO 3​ . Extract the organic CDCl 3​ layer, dry over anhydrous Na 2​ SO 4​ , and transfer directly to an NMR tube.

  • Acquisition: Acquire 1 H (600 MHz) and 19 F (564 MHz) NMR spectra. Calculate the ee by integrating the distinct -CF 3​ signals in the 19 F spectrum, or the distinct α -proton shifts in the 1 H spectrum.

References

  • [7] Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at:[Link]

  • [3] Simultaneous analysis of underivatized chiral amino acids by liquid chromatography–ionspray tandem mass spectrometry using a teicoplanin chiral stationary phase. Journal of Chromatography A. Available at:[Link]

  • [5] Direct determination of absolute stereochemistry of α-methylselenocysteine via Mosher method. The Aquila Digital Community. Available at: [Link]

  • [1] Enantiodifferentiation of chiral hydroxy acids via 19F NMR. RSC Publishing. Available at:[Link]

  • [6] 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. PubMed (Amino Acids). Available at:[Link]

  • [2] Electronic Supplementary Information: A chemoselective oxidation of monosubstituted ethylene glycol: Facile synthesis of optically active α-hydroxy acids. The Royal Society of Chemistry. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our person...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate.

Hazard Assessment and Chemical Profile

Understanding the potential hazards is the first step in safe disposal. Based on its functional groups, we can infer the following risk profile.

  • Human Health Hazards : Structurally related benzyl esters and alcohols are often harmful if swallowed or may be harmful in contact with skin.[1][2] Compounds like D-lactic acid-benzyl ester are known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]

  • Environmental Hazards : The most significant concern for many benzyl esters is their environmental impact. Analogous compounds like Benzyl benzoate are classified as very toxic to aquatic life, with long-lasting effects.[1][4][5] Therefore, it is crucial to prevent this compound from entering any drains or waterways.[4][6]

  • Chemical Reactivity : Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate is stable under normal conditions.[3] However, it should be kept away from strong oxidizing and reducing agents to prevent hazardous reactions.[1][3]

Table 1: Inferred Hazard Profile & Essential Protective Measures
Hazard CategoryAnticipated RiskRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if swallowed.[1][2][3]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[2]
Dermal Contact May be harmful; may cause skin irritation.[1][3]Nitrile rubber gloves, lab coat, and closed-toe shoes.[1][7]
Eye Contact May cause serious eye irritation/damage.[2][3]Wear safety glasses with side shields or goggles.[3]
Aquatic Toxicity Presumed to be toxic or very toxic to aquatic life.[1][4]Prevent release to the environment. Collect all waste material.[4]
Reactivity Reacts with strong oxidizing/reducing agents.[1][3]Segregate from incompatible chemicals during storage and disposal.[8]

Waste Segregation and Containment: The Foundation of Safe Disposal

Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal. The causality is simple: mixing incompatible waste streams can lead to gas generation, heat, or even explosions, while also complicating the final disposal process, leading to increased costs and regulatory risk.

Core Principle: Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate waste must be collected as a non-halogenated organic solvent waste stream.

Step-by-Step Containment Protocol:

  • Select the Correct Container: Use a clearly labeled, dedicated waste container made of a compatible material (e.g., high-density polyethylene or glass). The container must have a secure, vapor-tight lid.

  • Labeling is Non-Negotiable: Before adding any waste, affix a hazardous waste label.[7] The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate" and any other components in the waste.

    • The primary hazards: "Harmful," "Irritant," "Environmental Hazard."

    • The date accumulation started.

  • Do NOT Mix: Never mix this waste with:

    • Acids or bases[8][9]

    • Oxidizing or reducing agents[1][3]

    • Halogenated solvents (e.g., dichloromethane, chloroform)

    • Aqueous waste

  • Keep it Closed: The waste container must remain closed at all times, except when adding waste.[7] This prevents the release of vapors and protects the lab environment.

  • Headspace is a Safety Margin: Do not fill the container to more than 90% capacity.[7] Leaving a 10% headspace allows for vapor expansion, preventing pressure buildup.

The Disposal Workflow: From Benchtop to Final Disposition

This section outlines the procedural flow for handling the waste from the point of generation to its ultimate removal by certified professionals.

Diagram 1: Disposal Decision Workflow

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Temporary Storage cluster_2 Step 3: Hand-Off & Disposal A Waste Generated (Pure compound, solutions, contaminated items) B Select & Label Non-Halogenated Organic Waste Container A->B C Add waste to container, ensuring segregation B->C D Keep Container Securely Closed (Leave 10% headspace) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Ensure Secondary Containment is present E->F G Container is 90% Full or accumulation time limit reached F->G H Arrange for Pickup by EHS or Licensed Waste Contractor G->H I Complete Waste Manifest/Log H->I J Final Disposal via Incineration or Fuel Blending I->J

Caption: Workflow for the disposal of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate waste.

Spill and Emergency Procedures

Accidents happen. A prepared response is key to mitigating risk.

For an Incidental (Minor) Spill: A spill is considered "incidental" if it is small, does not pose an immediate respiratory hazard, and you have the training and materials to clean it up safely.[10]

  • Alert & Isolate: Immediately notify colleagues in the area.[10] Secure the location to prevent others from entering.

  • Don PPE: Wear the appropriate PPE as listed in Table 1, including double-gloving if necessary.

  • Contain the Spread: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[11] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Absorb: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[10]

  • Decontaminate: Clean the spill area with soap and water.[10] If the material is highly toxic, the cleaning materials and rinse water should also be collected as hazardous waste.

  • Report & Restock: Inform your supervisor of the incident and restock the spill kit.[10]

For a Major Spill: If the spill is large, rapidly vaporizing, or presents a fire or inhalation hazard, you must evacuate.

  • Evacuate: Alert everyone and evacuate the immediate area.[12]

  • Confine: If safe to do so, close the doors to the affected area as you leave to confine vapors.[12]

  • Notify: Call your institution's emergency number or local emergency services. Provide them with the chemical name, location, and estimated quantity of the spill.[10]

  • Assist: Meet the emergency responders and provide them with the SDS for any related compounds and any other relevant information.[12]

Decontamination and Final Cleanup

All non-disposable equipment, such as glassware or magnetic stir bars, that has come into contact with Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate must be decontaminated.

Procedure:

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) into the designated non-halogenated organic waste container. This initial rinse is considered hazardous waste.

  • Secondary Wash: Wash the rinsed equipment thoroughly with soap and water.[13]

  • Final Rinse: Perform a final rinse with deionized water.

By adhering to these protocols, you contribute to a culture of safety and environmental stewardship, building trust in our scientific practices from the benchtop to the broader community.

References

  • PubChem. benzyl (2R)-2-amino-3-hydroxypropanoate. National Center for Biotechnology Information. [Link]

  • Reactivo. How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. [Link]

  • Google Patents. DE2246103A1 - METHOD FOR CLEANING UP CYCLOHEXANONE.
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • National University of Singapore. (2016). Chemical Waste Disposal. [Link]

  • ResearchGate. Sample preparation and clean up in mycotoxin analysis: Principles, applications and recent developments. [Link]

  • Carl ROTH. Safety Data Sheet: Cyclohexylbenzene. [Link]

  • Enva. (2025). Developing an Emergency Chemical Spill Response Plan. [Link]

  • Heat Exchanger Fouling & Cleaning Conference. Chemical cleaning and decontamination of refinery and petrochemical distillation equipment. [Link]

  • PubChem. benzyl (2S)-2-hydroxypropanoate. National Center for Biotechnology Information. [Link]

  • University of Wollongong. Chemical Spill procedure. [Link]

  • NIST. benzyl 2-methylpropanoate. NIST Chemistry WebBook. [Link]

  • NUS Environmental Research Institute. (2022). SOP for the Disposal of Hazardous Chemical Waste and Biological Waste. [Link]

  • PMC. Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • P2 InfoHouse. Standard Guide for Disposal Of Laboratory Chemicals And Samples. [Link]

  • Florida State University. Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. [Link]

  • PubChem. benzyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(4-nitrobenzoyl)amino]propanoate. National Center for Biotechnology Information. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate

As drug development professionals, our work demands not only precision in our results but also an unwavering commitment to safety. Handling novel or specialized chemical reagents requires a deep, proactive understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, our work demands not only precision in our results but also an unwavering commitment to safety. Handling novel or specialized chemical reagents requires a deep, proactive understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate, ensuring both personal safety and the integrity of your research.

This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a comprehensive safety framework.

Hazard Analysis: An Evidence-Based Assessment

Due to the specific nature of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate, a publicly available, dedicated Safety Data Sheet (SDS) is not readily found. In such cases, a senior scientist's primary responsibility is to perform a risk assessment based on data from close structural analogs. The most relevant analog is its stereoisomer, Benzyl (2S)-2-hydroxypropanoate (also known as Benzyl L-lactate).

Based on the GHS classifications for this analog, we must assume Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate presents similar hazards.[1][2]

Hazard ClassificationGHS Hazard StatementImplication for Handling
Skin Irritation (Category 2) H315: Causes skin irritationDirect skin contact must be avoided through appropriate gloves and body protection.[1][2][3]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationVapors and splashes pose a significant risk to eyes; sealed eye protection is mandatory.[1][2][3]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationThe compound must be handled in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of vapors or aerosols.[1][2][3]

This evidence-based approach mandates a stringent PPE protocol. All handling procedures must be designed to prevent skin contact, eye exposure, and inhalation.

Core PPE Protocol: Selection and Rationale

The selection of PPE is not a one-size-fits-all matter; it is a critical decision based on the chemical's class and the specific handling task. For an ester like Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate, material compatibility is paramount.

Your primary defense against skin irritation is the correct choice of gloves. Esters can degrade common glove materials, compromising their integrity.

Glove MaterialRecommendation for EstersRationale & Expert Insight
Butyl Rubber Excellent / First Choice Butyl rubber provides superior resistance to aggressive chemicals like ketones and esters.[4][5][6] It resists permeation and degradation, making it the gold standard for prolonged or high-exposure tasks.
Neoprene Good / Second Choice Neoprene offers a broad range of chemical resistance and is a versatile workhorse in many labs.[4][7] It is a reliable alternative if butyl gloves are unavailable.
Nitrile Not Recommended for Immersion While excellent for general lab work and incidental contact with oils and some solvents, nitrile gloves are generally not recommended for extended use with ketones, strong oxidizing agents, and some esters, as they can degrade.[5]
Latex Poor / Avoid Latex offers poor protection against petroleum-based solvents and esters and is a known allergen.[4]

Operational Directive: Always double-glove when handling this compound. An inner nitrile glove can provide a clean base layer, while an outer butyl or neoprene glove provides the necessary chemical resistance. Inspect outer gloves for any signs of degradation before and during use.

Given the high risk of serious eye irritation, eye protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory. Standard safety glasses with side shields are insufficient as they do not provide a seal against vapors and splashes.[5] Goggles must conform to ANSI Z87.1 standards in the U.S. or equivalent regional standards.[5]

  • Face Shield: A face shield, worn over chemical splash goggles, is required when there is a risk of significant splash, such as when transferring quantities greater than 50 mL or working with a pressurized system.[5][6]

  • Laboratory Coat: A flame-retardant lab coat is the minimum requirement.

  • Chemical-Resistant Apron: For splash protection during transfers or solution preparation, a chemical-resistant apron made of polyethylene or a similar material should be worn over the lab coat.[8]

  • Respiratory Protection: All handling of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate must be performed inside a certified chemical fume hood to control vapor exposure.[2][3] If a fume hood is not available or if you are cleaning a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[6]

Operational and Disposal Plans: From Bench to Waste

A seamless workflow that integrates safety at every step is the hallmark of a professional laboratory.

The following diagrams outline the mandatory, step-by-step procedures for preparing to handle the chemical and the subsequent handling process itself.

PPE_Donning_Doffing cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Inner Gloves (Nitrile) don2 2. Lab Coat & Chemical Apron don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Outer Gloves (Butyl/Neoprene) don3->don4 doff1 1. Outer Gloves doff2 2. Apron & Lab Coat doff1->doff2 doff3 3. Goggles & Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: PPE Donning and Doffing Workflow.

Chemical_Handling_Workflow start START: Retrieve Chemical sds Verify Hazards (SDS/Analog Data) start->sds ppe Don Full PPE (Per Protocol) sds->ppe hood Prepare Work Area in Fume Hood ppe->hood weigh Weigh/Transfer Reagent hood->weigh use Use in Experiment weigh->use waste Segregate All Contaminated Waste use->waste doff Doff PPE (Correct Sequence) waste->doff wash Wash Hands Thoroughly doff->wash end END wash->end

Caption: Step-by-Step Chemical Handling Workflow.

  • Preparation: Before bringing the chemical to the bench, ensure your chemical fume hood is operational and uncluttered. Prepare all necessary glassware and reagents.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Transfer: When weighing the liquid, perform the transfer within the fume hood. Use a stable secondary container to minimize spill risk.

  • Dissolution: If preparing a solution, add the ester to the solvent slowly. Be mindful of any potential exothermic reactions.

  • Post-Handling: After use, securely close the primary container. Decontaminate any surfaces within the fume hood that may have been exposed.

  • Spill Management:

    • Alert personnel in the immediate area.

    • If the spill is large or outside the fume hood, evacuate the area.

    • For small spills within the hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.[9]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.

  • Waste Disposal:

    • All materials that come into contact with Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate are considered hazardous waste. This includes the chemical itself, any solutions, used gloves, disposable lab coats or aprons, and contaminated absorbent materials.

    • Collect all waste in a clearly labeled, sealed container. The label should read "Hazardous Waste" and include the full chemical name.

    • Empty containers must also be treated as hazardous waste as they may retain product residue.[10] Do not rinse them into the sanitary sewer.

    • Disposal must be conducted through a licensed waste disposal contractor in accordance with all local, state, and federal regulations.[10][11] Never pour this chemical down the drain. [12]

By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your invaluable research.

References

  • Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). Google Cloud.
  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. EHS.
  • Chemical Resistant Protective Gear. R.S. Hughes.
  • Essential PPE for Protection Against Liquid Chemicals. (2025, December 18). WorkSafe GEAR Australia.
  • Chemical Safety Gear Vinyl Apron. powRparts.
  • SDS US. (2023, February 19).
  • SAFETY DATA SHEET - Benzyl benzoate. (2011, June 14). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-ethylhexyl thioglycolate. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Propenoic acid, cyclohexyl ester. (2025, September 22). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Benzyl L-lactate. Fisher Scientific.
  • benzyl (2S)-2-hydroxypropanoate | C10H12O3 | CID 11052238. PubChem.
  • SAFETY DATA SHEET. (2026, February 25). Sigma-Aldrich.
  • SAFETY DATA SHEET - Benzyl propionate. Fisher Scientific.
  • The NIH Drain Discharge Guide. National Institutes of Health.
  • Chemical Safety Data Sheet MSDS / SDS - D-LACTIC ACID-BENZYL ESTER. (2026, March 21). ChemicalBook.
  • Benzyl 3-amino-2-hydroxypropanoate hydrochloride - Safety Data Sheet. AK Scientific, Inc.
  • Material Safety Data Sheet - Benzyl Benzoate, 99+%. (2005, October 3). Cole-Parmer.

Sources

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